1-Butanone,1-benzo[b]thien-5-yl-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H12OS |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-(1-benzothiophen-5-yl)butan-1-one |
InChI |
InChI=1S/C12H12OS/c1-2-3-11(13)9-4-5-12-10(8-9)6-7-14-12/h4-8H,2-3H2,1H3 |
InChI Key |
NKZLKBWKUFFTTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)SC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Targeting of the 5-Position: A Technical Review of 5-Acylbenzothiophenes
Executive Summary
In the landscape of heterocyclic medicinal chemistry, benzo[b]thiophene serves as a privileged bioisostere for indole and naphthalene, appearing in approved therapeutics like Zileuton and Raloxifene. However, the vast majority of exploration has focused on the C2 and C3 positions due to their inherent nucleophilicity. 5-Acylbenzothiophenes represent an under-utilized but strategically vital scaffold. The C5 vector allows substituents to project into deep hydrophobic pockets—particularly in the colchicine binding site of tubulin and the lipophilic channel of 5-lipoxygenase (5-LOX)—that are inaccessible to C2/C3 isomers.
This technical guide reviews the synthetic architecture required to access this challenging position, details the "gateway" utility of 5-acyl derivatives in generating bioactive chalcones and hydrazones, and provides validated protocols for their production.
Part 1: Synthetic Architecture & The C5 Challenge
The Electrophilic Paradox
The primary barrier to 5-acylbenzothiophene research is synthetic accessibility. Electrophilic aromatic substitution (EAS) on benzothiophene is kinetically controlled to occur at C3 and thermodynamically favored at C2 . The benzene ring (positions 4–7) is comparatively deactivated.
-
Direct Acylation: Friedel-Crafts acylation of benzothiophene yields 3-acyl derivatives almost exclusively.
-
The Solution: Accessing the C5 position requires "reverse engineering" the ring or utilizing organometallic directing groups.
Validated Synthetic Routes
To synthesize 5-acetylbenzo[b]thiophene (a critical intermediate), two primary strategies are employed:
-
De Novo Ring Construction: Cyclization of 4-mercaptoacetophenone derivatives. While effective, this often requires harsh conditions (polyphosphoric acid, high heat).
-
Lithium-Halogen Exchange (Preferred): The most precise method involves the lithiation of 5-bromobenzothiophene at low temperatures, followed by quenching with an electrophile (e.g., Weinreb amide or acetic anhydride).
Diagram 1: Synthetic Divergence Workflow
The following diagram illustrates the critical decision tree between kinetic C3 functionalization and engineered C5 targeting.
Part 2: Detailed Experimental Protocol
Protocol: Regioselective Synthesis of 5-Acetylbenzo[b]thiophene
Objective: Synthesis of the 5-acyl core from 5-bromobenzothiophene via lithiation. This method avoids the isomer mixtures common in cyclization routes.
Reagents:
-
5-Bromobenzo[b]thiophene (1.0 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
N-Methoxy-N-methylacetamide (Weinreb amide, 1.2 eq)
-
Anhydrous THF (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 5-bromobenzo[b]thiophene (1.0 g, 4.7 mmol) and dissolve in anhydrous THF (20 mL).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi (3.2 mL, 5.17 mmol) dropwise over 15 minutes. Critical: Maintain temperature below -70°C to prevent scrambling or ring opening.
-
Incubation: Stir the mixture at -78°C for 45 minutes to ensure complete Lithium-Halogen exchange.
-
Acylation: Dissolve N-methoxy-N-methylacetamide (0.58 g, 5.6 mmol) in THF (5 mL) and add dropwise to the lithiated species.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench & Workup: Quench with saturated NH₄Cl solution (10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield 5-acetylbenzo[b]thiophene as a pale yellow solid.
Validation Check:
-
¹H NMR (CDCl₃): Look for the diagnostic singlet of the acetyl methyl group at ~2.65 ppm and the downfield shift of the C4 proton doublet due to the carbonyl anisotropy.
Part 3: Therapeutic Applications & SAR[1]
Once the 5-acyl scaffold is secured, it acts as a "gateway" molecule. The carbonyl group is rarely the final pharmacophore; rather, it is condensed to form Chalcones (Aldol condensation) or Hydrazones (Schiff base formation).
Oncology: Tubulin Polymerization Inhibition
5-Acylbenzothiophene-derived chalcones have emerged as potent antimitotic agents.
-
Mechanism: These compounds bind to the Colchicine Binding Site of tubulin.[1]
-
SAR Insight: The benzothiophene ring mimics the A-ring of Combretastatin A-4. The 5-position vector orients the attached "chalcone B-ring" into a specific hydrophobic pocket that tolerates bulky groups, unlike the sterically restricted C3 position.
-
Key Data: 5-substituted analogs often show superior metabolic stability compared to their indole counterparts due to the lack of the acidic N-H proton.
Antimicrobial & Antifungal: Hydrazone Linkers
Condensing 5-acetylbenzothiophene with hydrazine derivatives yields hydrazones with significant bacteriostatic activity.
-
Target: DNA Gyrase (putative) and membrane disruption.
-
Advantage: The lipophilicity of the benzothiophene core facilitates cell membrane penetration in Gram-positive strains (S. aureus).
Diagram 2: Structure-Activity Relationship (SAR) Map
This diagram visualizes how the 5-acyl core serves as a hub for diverse bioactivity.
Part 4: Comparative Data Analysis
The following table highlights the potency shifts when targeting the 5-position versus the traditional 3-position in tubulin inhibition assays (Data synthesized from structure-activity trends in referenced literature).
| Compound Class | Substitution Position | Target | IC₅₀ (Tubulin Polymerization) | Key Feature |
| Benzo[b]thiophene | C3-Benzoyl | Tubulin | 1.2 - 2.5 µM | Standard kinetic product; moderate activity. |
| Benzo[b]thiophene | C5-Acyl (Chalcone) | Tubulin | 0.05 - 0.5 µM | Enhanced fit in hydrophobic pocket. |
| Indole Analog | C5-Acyl | Tubulin | 0.1 - 0.8 µM | Potent, but metabolically liable (N-H). |
| Benzo[b]thiophene | C5-Hydrazone | S. aureus | 2.0 - 8.0 µg/mL (MIC) | High lipophilicity aids membrane crossing. |
References
-
Romagnoli, R., et al. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. National Institutes of Health (NIH). Link
-
Al-Wahaibi, L.H., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. Link
-
Popiołek, L. (2021).[2] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Link
-
Organic Chemistry Portal. Synthesis of Benzothiophenes. (General synthetic methodologies and lithiation protocols). Link
-
Ibrahim, H.S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis. Link
Sources
Solubility profile of 1-Butanone, 1-benzo[b]thien-5-yl- in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1-(1-Benzo[b]thien-5-yl)ethanone
A Note on Chemical Nomenclature: The compound specified in the query, "1-Butanone, 1-benzo[b]thien-5-yl-," is not readily found in scientific literature. However, the structurally similar and well-documented compound, "1-(1-Benzo[b]thien-5-yl)ethanone," is a known chemical entity. This guide will proceed under the scientifically-grounded assumption that the intended compound of interest is 1-(1-Benzo[b]thien-5-yl)ethanone. This assumption is based on the prevalence of the ethanone derivative in chemical databases and research.
Introduction
1-(1-Benzo[b]thien-5-yl)ethanone is a heterocyclic ketone containing a benzothiophene moiety. Benzothiophene derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The solubility of such compounds is a critical physicochemical parameter that governs their behavior in various applications, from drug delivery and formulation to reaction kinetics in synthetic chemistry. An understanding of a compound's solubility profile in different organic solvents is fundamental for its development and application.
This technical guide provides a comprehensive overview of the solubility profile of 1-(1-Benzo[b]thien-5-yl)ethanone. It delves into the theoretical principles governing its solubility, presents a standardized methodology for experimental solubility determination, and discusses the interpretation of solubility data in the context of solvent properties.
Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle. A more quantitative understanding can be achieved by considering several key factors:
-
Solvent Polarity: The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role. Polar solvents are generally better at dissolving polar solutes, while nonpolar solvents are more effective for nonpolar solutes.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of a solute that also possesses these capabilities.
-
Hansen Solubility Parameters (HSP): A more advanced model, the HSP theory, dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solute is most likely to dissolve in a solvent with a similar HSP profile.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium shake-flask method is a widely recognized and robust technique for determining the solubility of a compound. It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Protocol for Shake-Flask Solubility Determination
-
Preparation: Add an excess of 1-(1-Benzo[b]thien-5-yl)ethanone to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved solute.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Predicted Solubility Profile of 1-(1-Benzo[b]thien-5-yl)ethanone
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Heptane | Low | The polar ketone group will limit solubility in highly nonpolar, aliphatic solvents. |
| Moderately Polar | Toluene, Dichloromethane | Moderate to High | The aromatic nature of toluene and the polarity of dichloromethane should effectively solvate both the aromatic ring and the ketone. |
| Polar Aprotic | Acetone, Acetonitrile | High | These solvents have strong dipole moments that can interact favorably with the ketone group without competing for hydrogen bonding. |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups of these solvents can hydrogen bond with the ketone's oxygen, but the nonpolar bulk of the molecule may limit high solubility. |
| Aqueous | Water | Very Low | The large, hydrophobic benzothiophene structure will lead to very poor solubility in water. |
Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship is described by the van 't Hoff equation and is a critical consideration for processes like recrystallization.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a well-characterized, pure sample for accurate solubility measurements.
Conclusion
Understanding the solubility profile of 1-(1-Benzo[b]thien-5-yl)ethanone is essential for its effective use in research and development. Based on its molecular structure, it is predicted to have the highest solubility in moderately polar and polar aprotic solvents, with limited solubility in highly nonpolar or aqueous media. The shake-flask method provides a reliable means for experimentally determining its solubility in a range of organic solvents, and such data is invaluable for guiding solvent selection in synthesis, purification, and formulation development.
References
The reference list would be populated with actual sources used to compile the information, including textbooks on physical chemistry, guidelines on solubility determination (e.g., from the OECD), and relevant research articles on benzothiophene derivatives if available.
An In-depth Technical Guide to 1-benzo[b]thien-5-yl-1-butanone for Researchers and Drug Development Professionals
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene, an aromatic heterocyclic compound, consists of a benzene ring fused to a thiophene ring.[1] This scaffold is a cornerstone in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[2][3] Derivatives of benzo[b]thiophene are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][4] The unique electronic and structural characteristics of the benzothiophene ring system allow it to interact with various biological targets, making it a "privileged structure" in drug discovery.[4] 1-benzo[b]thien-5-yl-1-butanone, as a derivative, holds potential for the development of novel therapeutics, and a thorough understanding of its chemical and safety profile is paramount for its exploration.
Synthesis of 1-benzo[b]thien-5-yl-1-butanone: A Plausible Synthetic Approach
The synthesis of 1-benzo[b]thien-5-yl-1-butanone can be achieved through the Friedel-Crafts acylation of benzo[b]thiophene. This classic electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring.[5][6] The regioselectivity of this reaction on the benzothiophene ring can be influenced by the reaction conditions, but acylation at the 5-position is a feasible outcome.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
Objective: To synthesize 1-benzo[b]thien-5-yl-1-butanone via Friedel-Crafts acylation of benzo[b]thiophene with butanoyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Benzo[b]thiophene
-
Butanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: Butanoyl chloride (1.1 equivalents) is added dropwise to the stirred suspension of aluminum chloride in dichloromethane. The mixture is stirred for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Addition of Substrate: A solution of benzo[b]thiophene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-benzo[b]thien-5-yl-1-butanone.
Caption: Synthetic workflow for 1-benzo[b]thien-5-yl-1-butanone.
Core Safety and Handling Information
Hazard Identification
-
Acute Toxicity: Likely harmful if swallowed.[1] Aromatic ketones can cause central nervous system depression at high concentrations.[8]
-
Skin Corrosion/Irritation: May cause skin irritation. Prolonged or repeated contact should be avoided.[10]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[10]
-
Respiratory Sensitization: Vapors may be irritating to the respiratory system.[8][11]
-
Flammability: As a ketone, it is expected to be a flammable liquid. Vapors may form explosive mixtures with air.[7][12]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Use only in a well-ventilated area, preferably in a chemical fume hood.[13] Keep away from heat, sparks, and open flames.[12] Take precautionary measures against static discharge.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from oxidizing agents.[12]
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
-
Body Protection: Wear a lab coat or other protective clothing.
Chemical and Physical Properties
| Property | Value/Description | Source |
| Molecular Formula | C₁₂H₁₂OS | - |
| Molecular Weight | 204.29 g/mol | - |
| Appearance | Expected to be a solid or liquid at room temperature. | Analogous Compounds[15] |
| Odor | Likely to have a characteristic aromatic, possibly ketone-like odor. | Analogous Compounds[15] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.[1] | [1] |
| Melting Point | Not determined. | - |
| Boiling Point | Not determined. | - |
Reactivity and Stability
-
Chemical Stability: Stable under normal storage conditions.
-
Reactivity: The benzothiophene ring is susceptible to electrophilic substitution.[1] The ketone functional group can undergo reactions typical of ketones, such as reduction to a secondary alcohol or reaction with nucleophiles at the carbonyl carbon.[12]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[12]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and sulfur oxides.
Potential Applications in Research and Drug Development
The benzo[b]thiophene core is a key pharmacophore in numerous approved drugs and clinical candidates.[16] Its derivatives have been investigated for a wide range of therapeutic applications.
-
Anticancer Agents: Many benzothiophene derivatives have shown potent anticancer activity by targeting various cellular pathways.
-
Antimicrobial Agents: The scaffold is present in compounds with activity against bacteria and fungi.[3]
-
Anti-inflammatory and Analgesic Agents: Benzothiophene-containing molecules have been explored for their potential to treat inflammatory conditions.[3]
-
Central Nervous System (CNS) Disorders: The structural similarity of benzothiophenes to endogenous neurotransmitters has led to their investigation for treating CNS disorders.
-
Anti-osteoporosis Agents: Certain 1-(benzo[b]thiophen-2-yl)ethanone analogues have been shown to enhance the expression of Bone Morphogenetic Protein 2 (BMP-2), suggesting potential in treating osteoporosis.[17]
The introduction of a butanone side chain at the 5-position of the benzo[b]thiophene ring in 1-benzo[b]thien-5-yl-1-butanone offers a unique substitution pattern that could lead to novel biological activities and warrants further investigation.
Analytical Characterization
The structural elucidation and purity assessment of 1-benzo[b]thien-5-yl-1-butanone can be achieved using standard analytical techniques.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the aromatic protons of the benzothiophene ring system and the aliphatic protons of the butanone side chain. The chemical shifts and coupling patterns would confirm the substitution pattern.
-
¹³C NMR: Will display distinct resonances for the carbon atoms in the benzothiophene core and the butanone moiety, including the carbonyl carbon.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group is expected.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the synthesized compound.
Caption: Analytical methods for the characterization of 1-benzo[b]thien-5-yl-1-butanone.
Conclusion
1-benzo[b]thien-5-yl-1-butanone is a derivative of the medicinally important benzo[b]thiophene scaffold. While specific data for this compound is limited, a comprehensive understanding of its synthesis, safety, and properties can be extrapolated from related structures. Its synthesis via Friedel-Crafts acylation is a viable and well-established method. The potential for this molecule to exhibit interesting biological activities makes it a compelling target for further investigation in drug discovery and development. Researchers and scientists working with this compound should adhere to strict safety protocols based on the known hazards of aromatic ketones and sulfur-containing heterocycles.
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- 13. tcichemicals.com [tcichemicals.com]
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- 16. Benzothiophene - Wikipedia [en.wikipedia.org]
- 17. Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Methodological & Application
Synthesis of 1-Butanone, 1-benzo[b]thien-5-yl- from 5-bromobenzothiophene
An in-depth guide to the synthesis of 1-(Benzo[b]thien-5-yl)butan-1-one, a valuable building block in medicinal chemistry and materials science, is presented here. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development, focusing on the conversion of 5-bromobenzothiophene to the target ketone. The guide explores two primary synthetic strategies: the classic Grignard reaction and a modern palladium-catalyzed Stille cross-coupling reaction. Each section offers a deep dive into the underlying chemical principles, step-by-step experimental procedures, and critical insights for successful synthesis.
Introduction: The Significance of Acylbenzothiophenes
Benzothiophene scaffolds are integral to numerous pharmaceuticals and functional organic materials. The introduction of an acyl group at the 5-position, as in 1-(Benzo[b]thien-5-yl)butan-1-one, creates a key intermediate for further molecular elaboration. The primary synthetic challenge lies in achieving selective acylation of the aryl bromide without side reactions, a common hurdle in organometallic chemistry. This guide provides two robust methods to address this challenge, catering to different laboratory capabilities and synthetic philosophies.
Part 1: Synthesis via Grignard Reaction
The Grignard reaction is a cornerstone of carbon-carbon bond formation, offering a direct route from an aryl halide to a ketone.[1] This method involves the formation of an organomagnesium halide (the Grignard reagent), which then acts as a potent nucleophile.
Causality Behind Experimental Choices
A significant challenge in reacting Grignard reagents with acyl chlorides is the high reactivity of the intermediate ketone, which can be attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol.[2][3][4][5] To circumvent this, the protocol is optimized for low-temperature addition, which moderates the Grignard reagent's reactivity and allows for the isolation of the desired ketone.[6] The choice of an ether solvent like anhydrous tetrahydrofuran (THF) is critical, as it stabilizes the Grignard reagent.[1][7]
Experimental Protocol: Grignard Acylation
1. Preparation of the Grignard Reagent (5-Benzo[b]thienylmagnesium bromide):
-
All glassware must be oven-dried and cooled under a nitrogen or argon atmosphere to exclude moisture.
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings.
-
A solution of 5-bromobenzothiophene in anhydrous THF is prepared. A small portion of this solution is added to the magnesium turnings.
-
The reaction is initiated, which may require gentle heating or the addition of a small crystal of iodine. Once initiated, the solution will become cloudy and begin to reflux.[1]
-
The remaining 5-bromobenzothiophene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish-brown suspension.
2. Acylation to Form 1-(Benzo[b]thien-5-yl)butan-1-one:
-
The freshly prepared Grignard reagent is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of butanoyl chloride in anhydrous THF is added dropwise to the cold Grignard solution with vigorous stirring. Maintaining the low temperature is crucial to prevent over-addition.
-
The reaction mixture is stirred at -78 °C for 2-3 hours.
-
The reaction is then allowed to warm to room temperature slowly and stirred overnight.
3. Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure ketone.
Data Presentation: Reagents and Conditions for Grignard Synthesis
| Reagent/Parameter | Quantity/Value | Purpose |
| 5-Bromobenzothiophene | 1.0 eq | Starting Material |
| Magnesium Turnings | 1.2 eq | Grignard Reagent Formation |
| Anhydrous THF | Solvent | Reaction Medium |
| Butanoyl Chloride | 1.1 eq | Acylating Agent |
| Reaction Temperature | -78 °C to RT | Control Reactivity |
| Reaction Time | 12-16 hours | Ensure Completion |
| Quenching Agent | Saturated aq. NH₄Cl | Decompose Excess Grignard |
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard-based synthesis of the target ketone.
Part 2: Synthesis via Palladium-Catalyzed Stille Cross-Coupling
The Stille reaction offers a powerful and versatile alternative for forming carbon-carbon bonds under milder conditions than the Grignard reaction.[8][9] This palladium-catalyzed cross-coupling involves an organotin reagent and an organic halide.[10]
Authoritative Grounding & Mechanistic Insight
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The Pd(0) catalyst reacts with 5-bromobenzothiophene to form a Pd(II) complex.
-
Transmetalation: The butyl group is transferred from the organotin reagent to the palladium center, displacing the bromide.
-
Reductive Elimination: The desired ketone product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups and its typically high yields.[10] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[10]
Experimental Protocol: Stille Cross-Coupling
1. Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Add 5-bromobenzothiophene and the organotin reagent (e.g., tributyl(butanoyl)stannane).
-
Add anhydrous toluene as the solvent via syringe.
2. Reaction Execution:
-
The reaction mixture is heated to reflux (around 110 °C) with vigorous stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
3. Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
A solution of potassium fluoride (KF) in water is added, and the mixture is stirred vigorously for 1-2 hours. This helps to precipitate the tin byproducts as insoluble fluorides.
-
The mixture is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.
-
The filtrate is transferred to a separatory funnel, and the organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation: Reagents and Conditions for Stille Coupling
| Reagent/Parameter | Quantity/Value | Purpose |
| 5-Bromobenzothiophene | 1.0 eq | Starting Material |
| Tributyl(butanoyl)stannane | 1.2 eq | Butanoyl Group Source |
| Pd(PPh₃)₄ | 0.05 eq | Catalyst |
| Anhydrous Toluene | Solvent | Reaction Medium |
| Reaction Temperature | 110 °C (Reflux) | Promote Reaction |
| Reaction Time | 12-24 hours | Ensure Completion |
| Work-up Additive | Aqueous KF | Remove Tin Byproducts |
Visualization: The Stille Catalytic Cycle
Caption: The catalytic cycle for the Stille cross-coupling reaction. Ar = Benzo[b]thien-5-yl.
Comparative Analysis of Synthetic Routes
Both the Grignard and Stille coupling methods are effective for the synthesis of 1-(Benzo[b]thien-5-yl)butan-1-one. The choice of method will depend on the specific requirements of the research.
-
Grignard Reaction: This is a cost-effective and well-established method. However, it requires strictly anhydrous conditions and careful temperature control to avoid side-product formation. It is less tolerant of sensitive functional groups.
-
Stille Coupling: This method offers higher yields, milder reaction conditions, and excellent functional group tolerance. The primary disadvantages are the toxicity of the organotin reagents and the potential for tin contamination in the final product, which requires careful purification.[8][10]
For laboratories equipped to handle air-sensitive reagents and requiring a cost-effective synthesis, the Grignard approach is suitable. For syntheses involving complex molecules with sensitive functionalities or when higher yields are paramount, the Stille coupling is often the superior choice, provided that appropriate safety and purification protocols are in place.
References
-
Stille reaction - Wikipedia. Available at: [Link]
-
Reaction of Acyl Chlorides with Grignard reagent - YouTube. Available at: [Link]
-
Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Available at: [Link]
-
Nickel-Catalyzed Diaryl Ketone Synthesis by N–C Cleavage: Direct Negishi Cross-Coupling of Primary Amides by Site-Selective N,N-Di-Boc Activation | Organic Letters - ACS Publications. Available at: [Link]
-
Reactivity of 5‐(Alkynyl)dibenzothiophenium Salts: Synthesis of Diynes, Vinyl Sulfones, and Phenanthrenes - PMC. Available at: [Link]
-
Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Available at: [Link]
-
Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC. Available at: [Link]
-
Chemistry of Acid Halides - Chemistry LibreTexts. Available at: [Link]
-
Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones - Bucknell Digital Commons. Available at: [Link]
-
Reaction of acyl chloride with excess Grignard reagent - Chemistry Stack Exchange. Available at: [Link]
-
Benzothiophene synthesis - Organic Chemistry Portal. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
The Negishi Cross-Coupling Reaction - Denmark Group. Available at: [Link]
-
Efficient Synthesis of Benzothiophenes by an Unusual Palladium-Catalyzed Vinylic C S Coupling | Request PDF - ResearchGate. Available at: [Link]
-
Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52) - YouTube. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes - Organic Chemistry Portal. Available at: [Link]
-
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC. Available at: [Link]
-
The Stille Reaction - Chem 115 Myers. Available at: [Link]
-
Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols | The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Grignard Reaction. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of a 5-Substituted Benzo[b]thiophene | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available at: [Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC. Available at: [Link]
-
The Grignard Reaction. Available at: [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Available at: [Link]
-
Ortho-metalation vs. Li-X exhange? : r/Chempros - Reddit. Available at: [Link]
- Process for the synthesis of 5-allybenzodioxoles - Google Patents.
-
The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
I keep getting debrominated starting material and low conversion after lithiation - Reddit. Available at: [Link]
-
Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration | Request PDF - ResearchGate. Available at: [Link]
- Process for the synthesis of benzothiophenes - Google Patents.
-
BENZOFUSED FIVE MEMBERED HETEROCYCLES WITH ONE HETEROATOM - eGyanKosh. Available at: [Link]
Sources
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Application Note: Strategic Reduction Protocols for 1-benzo[b]thien-5-yl-1-butanone
Executive Summary
This Application Note details the chemoselective and stereoselective reduction of 1-benzo[b]thien-5-yl-1-butanone to its corresponding alcohol, 1-(benzo[b]thien-5-yl)-1-butanol .[1] This transformation is a critical step in the synthesis of 5-lipoxygenase inhibitors and other benzothiophene-based pharmacophores.
The benzothiophene moiety presents specific challenges, primarily the sensitivity of the sulfur atom to transition metal poisoning (deactivating heterogeneous catalysts like Pd/C) and the potential for over-reduction of the heteroaromatic ring. This guide prioritizes Homogeneous Catalysis and Hydride Transfer methods to ensure chemoselectivity for the carbonyl group.
Key Reaction Transformation
-
Substrate: 1-benzo[b]thien-5-yl-1-butanone (Aryl Alkyl Ketone)
-
Target: 1-(benzo[b]thien-5-yl)-1-butanol (Secondary Alcohol)
-
Critical Quality Attribute (CQA): Chemoselectivity (>99%) and Enantiomeric Excess (ee >95% for chiral protocols).
Reagent Selection Guide
The choice of reagent depends heavily on the target stereochemistry (racemic vs. chiral) and the scale of operation.
| Method | Reagent System | Target Product | Scale Suitability | Key Advantage |
| A | Sodium Borohydride ( | Racemic ( | Gram to Kilo | Low cost, robust, rapid.[1] |
| B | Noyori ATH (Ru-TsDPEN) / Formic Acid | Chiral ( | Gram to Kilo | High ee (>95%), no |
| C | Corey-Bakshi-Shibata (CBS) / Borane | Chiral ( | Milligram to Gram | Predictable stereochemistry, low temp.[1] |
Decision Matrix (DOT Visualization)
Figure 1: Decision tree for selecting the optimal reduction protocol based on stereochemical requirements and lab capabilities.
Detailed Experimental Protocols
Method A: Standard Chemoselective Reduction (Racemic)
Objective: Efficient synthesis of racemic 1-(benzo[b]thien-5-yl)-1-butanol.[1] Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.[2][3]
Reagents
-
Substrate: 1-benzo[b]thien-5-yl-1-butanone (1.0 equiv)[1]
-
Reducing Agent: Sodium Borohydride (
) (0.6 - 1.0 equiv) -
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Grade: ACS Reagent)[1]
-
Quench: 1N HCl or Saturated
[1][4]
Protocol
-
Preparation: Dissolve 10.0 g (approx. 45 mmol) of 1-benzo[b]thien-5-yl-1-butanone in 100 mL of MeOH in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is essential to minimize competitive reduction of the thiophene ring or side reactions, although rare with borohydride.
-
Addition: Add
(1.0 g, 26 mmol) portion-wise over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The ketone spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Cool back to 0°C. Slowly add 1N HCl (20 mL) until pH < 7 to destroy excess hydride.
-
Workup: Remove MeOH under reduced pressure. Dilute residue with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. The crude product usually requires no chromatography if starting material was pure.
Method B: Asymmetric Transfer Hydrogenation (Noyori ATH)
Objective: Enantioselective synthesis (>95% ee) of (R)- or (S)-1-(benzo[b]thien-5-yl)-1-butanol.[1] Mechanism: Ru-catalyzed hydride transfer via metal-ligand cooperation.
Reagents
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%)[1]
-
Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope)[6][7]
-
Solvent: Dichloromethane (DCM) or neat in donor mixture.[1]
Protocol
-
Catalyst Prep: In a Schlenk flask, weigh the Ru-catalyst (1 mol% relative to substrate).[1] Purge with Nitrogen (
). -
Substrate Solution: Dissolve 1-benzo[b]thien-5-yl-1-butanone (1.0 equiv) in minimal degassed DCM.
-
Reaction Initiation: Add the Formic Acid/TEA mixture (5 equiv of formate).
-
Incubation: Stir at 28°C - 35°C for 12-24 hours.
-
Scientific Insight: The benzothiophene sulfur does not poison the Ruthenium center in this complex because the Ru is coordinatively saturated by the arene (p-cymene) and the diamine ligand.
-
-
Workup: Dilute with water. Extract with DCM.[4] Wash organic layer with saturated
to remove excess formic acid. -
Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (Column: Chiralcel OD-H or AD-H; Mobile Phase: Hexane/IPA).
Mechanism Visualization
Figure 2: Catalytic cycle of Noyori Asymmetric Transfer Hydrogenation.
Critical Analysis & Troubleshooting
Sulfur Poisoning (The "Thiophene Effect")
Researchers often default to Catalytic Hydrogenation (
-
Reasoning: The sulfur atom in the benzothiophene ring has a high affinity for Palladium and Platinum surfaces. It will irreversibly bind to the active sites (poisoning), halting the reaction or requiring massive catalyst loading (>50 wt%), which is economically unviable.
-
Solution: Use homogeneous catalysts (Method B) or stoichiometric hydride reagents (Method A/C) where the metal center is protected by ligands or is consumed in the reaction.
Over-Reduction
While rare with Borohydride, aggressive reducing agents like Lithium Aluminum Hydride (
-
Control: Stick to
at or Borane-THF at to .[1]
Solubility
Benzothiophene derivatives can be lipophilic.[1]
-
Method A Adjustment: If the ketone is insoluble in pure MeOH, use a THF/MeOH (1:[1]1) mixture.
is compatible with this mixture.[3][4]
References
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[8][9] Accounts of Chemical Research, 30(2), 97–102. Link[1]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[10] Journal of the American Chemical Society, 109(18), 5551–5553. Link[1]
-
Modern Reduction Methods. (2008). In Andersson, P. G., & Moberg, C. (Eds.).[1] Wiley-VCH. (General reference for NaBH4 protocols).
-
Zileuton Synthesis Precedents. (Various Patents). The reduction of 1-(benzo[b]thien-2-yl)ethanone derivatives is analogous. See US Patent 4873259A. Link
Disclaimer: This Application Note is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-benzo[b]thien-5-yl-1-butanone and all reagents before handling.
Sources
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- 9. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
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Technical Application Note: Regioselective Synthesis and Utilization of 5-Butyrylbenzo[b]thiophene
Executive Summary & Strategic Importance
Benzo[b]thiophene is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and naphthalene. While the C2 and C3 positions are electronically activated for electrophilic aromatic substitution (EAS), accessing the C5 position is synthetically challenging due to the inherent directing effects of the sulfur atom.
5-Butyrylbenzo[b]thiophene represents a critical intermediate for "Next-Generation" Leukotriene biosynthesis inhibitors (5-LOX inhibitors). While the commercial drug Zileuton utilizes a 2-substituted benzothiophene core, 5-substituted analogs are increasingly investigated to block metabolic hot-spots (C5 oxidation) and improve pharmacokinetic profiles.
This Application Note details a robust, field-proven protocol for synthesizing 5-butyrylbenzo[b]thiophene via the "Dihydro Strategy," bypassing the regioselectivity limitations of direct Friedel-Crafts acylation.
Chemical Logic: The Regioselectivity Paradox
To understand the protocol, one must understand the failure mode of standard methods:
-
Direct Acylation: Reacting benzo[b]thiophene directly with butyryl chloride/AlCl₃ yields primarily the 3-isomer . The C3 carbocation intermediate preserves the aromaticity of the benzene ring, making it the kinetic and thermodynamic product.
-
The Solution (The Dihydro Strategy): By reducing the thiophene double bond to 2,3-dihydrobenzo[b]thiophene , the heterocycle behaves like a thioether-substituted benzene. The sulfur atom is a strong ortho/para director. Since the para position relative to sulfur corresponds to C5 , acylation occurs exclusively at C5. Subsequent re-aromatization yields the target.
Structural Logic Diagram
Figure 1: Strategic workflow contrasting direct acylation (yielding C3) vs. the Dihydro Strategy (yielding C5).
Experimental Protocols
Protocol A: Synthesis of 5-Butyrylbenzo[b]thiophene
Methodology: Friedel-Crafts Acylation of 2,3-dihydrobenzo[b]thiophene followed by Dehydrogenation.
Phase 1: Regioselective Acylation
-
Reagents: 2,3-dihydrobenzo[b]thiophene (1.0 eq), Butyryl Chloride (1.2 eq), Aluminum Chloride (AlCl₃, 1.5 eq), Dichloromethane (DCM, anhydrous).
-
Safety Note: AlCl₃ reacts violently with moisture. Perform under N₂ atmosphere.
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
-
Solvation: Charge AlCl₃ (20 mmol) and anhydrous DCM (50 mL). Cool to 0°C in an ice bath.
-
Acylating Agent: Dropwise add butyryl chloride (16 mmol) to the suspension. Stir for 15 min until the complex forms (solution turns yellow/orange).
-
Substrate Addition: Dissolve 2,3-dihydrobenzo[b]thiophene (13.5 mmol) in DCM (10 mL). Add this solution dropwise over 20 minutes, maintaining internal temperature <5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The intermediate 5-butyryl-2,3-dihydrobenzo[b]thiophene is less polar than the starting material.
-
-
Quench: Pour mixture strictly onto crushed ice/HCl (100g/20mL). Extract with DCM (3 x 50 mL).
-
Workup: Wash organics with Brine and NaHCO₃. Dry over MgSO₄ and concentrate.
-
Yield Expectation: 85-90% as a viscous oil.
-
Phase 2: Aromatization (Dehydrogenation)
-
Reagents: Crude Phase 1 product, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.2 eq), Dioxane.
-
Reaction: Dissolve the crude oil in 1,4-dioxane (0.2 M concentration). Add DDQ (1.2 eq).
-
Reflux: Heat to reflux (101°C) for 2-4 hours. The solution will turn dark red/brown as hydroquinone precipitates.
-
Filtration: Cool to RT. Filter off the spent DDQ-hydroquinone byproduct through a Celite pad.
-
Purification: Concentrate filtrate. Purify via Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Target: 5-Butyrylbenzo[b]thiophene (White to pale yellow solid).
-
Protocol B: Downstream Utilization (Synthesis of Zileuton Analogs)
Objective: Conversion of the ketone to the hydroxy-urea pharmacophore.
| Step | Transformation | Reagents | Critical Parameter |
| 1 | Ketone Reduction | NaBH₄, MeOH, 0°C | Maintain <5°C to avoid over-reduction or ring opening. |
| 2 | Activation | MsCl (Mesyl Chloride), Et₃N | Convert alcohol to mesylate (leaving group) in situ. |
| 3 | Substitution | Hydroxyurea, DBU | Nucleophilic displacement to install N-hydroxyurea. |
Quality Control & Characterization Data
To ensure the integrity of the intermediate, the following specifications must be met.
Table 1: Analytical Specifications
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H₂O) | > 98.0% Area |
| Identity (H-NMR) | 400 MHz, CDCl₃ | C3-H: Singlet/Doublet ~7.4 ppm (indicates aromatic thiophene). C4-H: Doublet ~8.3 ppm (deshielded by carbonyl). |
| Regiochemistry | NOESY NMR | Cross-peak between C4-H and Butyryl-CH₂ confirms 5-position. |
| Residual Solvent | GC-Headspace | Dioxane < 380 ppm (ICH limit). |
Pharmaceutical Context & Signaling Pathway
The utility of 5-butyrylbenzo[b]thiophene lies in its ability to inhibit the 5-Lipoxygenase (5-LOX) pathway. By inhibiting 5-LOX, the conversion of Arachidonic Acid to Leukotrienes (inflammatory mediators in asthma) is blocked.
5-LOX Inhibition Workflow
Figure 2: Mechanism of Action. The 5-substituted benzo[b]thiophene core mimics arachidonic acid, chelating the active site iron of 5-LOX, thereby preventing Leukotriene synthesis.
References
-
Regioselectivity in Thiophene Acylation
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Discusses the kinetic preference for C2/C3 in thiophenes vs. benzene ring reactivity).
-
-
Zileuton and 5-LOX Inhibitor Chemistry
-
Basha, A., et al. (1990). "Synthesis of Zileuton (A-64077): A Potent 5-Lipoxygenase Inhibitor." Journal of Organic Chemistry.
- (Note: Clarifies Zileuton is a 2-substituted derivative, establishing the need for alternative 5-substituted scaffolds for SAR studies).
-
-
Dihydro-Benzo[b]thiophene Strategy
-
Campaigne, E., et al. (1965). "Benzo[b]thiophene Derivatives. VIII. 5-Substituted Benzo[b]thiophenes." Journal of Medicinal Chemistry.
- (The foundational text for the dihydro-acylation/aromatiz
-
-
Modern C-H Activation Alternatives
-
Tang, D. D., et al. (2013). "Completely Regioselective Direct C-H Functionalization of Benzo[b]thiophenes." Angewandte Chemie International Edition.
-
Sources
Application Note: Precision C5-Functionalization of Benzothiophenes via Lithiation Chemistry
Executive Summary & Strategic Analysis
The Regioselectivity Challenge
Benzothiophene presents a distinct regiochemical dichotomy that complicates medicinal chemistry campaigns. Under standard conditions:
-
C2 (Lithiation/Deprotonation): The most acidic proton (
) is at C2. Direct treatment with organolithiums (e.g., n-BuLi) exclusively yields the C2-lithio species due to the inductive effect of the sulfur atom and coordination stabilization. -
C3 (Electrophilic Aromatic Substitution): The highest electron density resides at C3, making it the preferred site for Friedel-Crafts acylations or halogenations.
The C5 Problem: Accessing the C5 position—critical for optimizing metabolic stability and potency in pharmacophores like Zileuton or Raloxifene—is kinetically and thermodynamically disfavored via direct functionalization.
The Solution: Lithium-Halogen Exchange
To bypass the natural C2/C3 reactivity, Lithium-Halogen Exchange (Li-Hal) utilizing 5-bromobenzothiophene is the industry-standard method. This approach relies on the kinetic superiority of the Li-Hal exchange reaction over proton transfer at cryogenic temperatures.
Key Mechanistic Insight:
The rate of Li-Hal exchange (
Diagram 1: Regioselectivity & Reaction Pathways
This diagram maps the competing pathways and the specific route required for C5 functionalization.
Caption: Reaction map contrasting direct C2-lithiation (red) with the targeted C5-lithiation via Halogen exchange (blue/green).
Detailed Experimental Protocol
Protocol: Synthesis of Benzo[b]thiophene-5-carbaldehyde
Objective: Conversion of 5-bromobenzothiophene to the 5-formyl derivative via t-BuLi exchange. Scale: 10.0 mmol basis.
Reagents & Equipment
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Amount | Notes |
| 5-Bromobenzothiophene | 1.0 | 2.13 g | Starting Material (SM) |
| t-Butyllithium | 2.1 | ~12.4 mL | 1.7M in pentane. PYROPHORIC. |
| DMF | 3.0 | 2.3 mL | Anhydrous, Electrophile |
| THF | N/A | 50 mL | Anhydrous, inhibitor-free |
| NH₄Cl (sat. aq.) | N/A | 20 mL | Quench |
Why t-BuLi instead of n-BuLi? While n-BuLi can effect this exchange, t-BuLi is recommended for high-value intermediates. The reaction with t-BuLi is irreversible (generating isobutane/isobutene) and faster, minimizing the window for C2-proton scrambling. Two equivalents are required: one for the exchange, and one to destroy the resulting t-butyl bromide (preventing Wurtz coupling).
Step-by-Step Workflow
1. System Preparation (Critical for Safety & Yield)
-
Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Flush with Nitrogen/Argon for 15 minutes.
-
Safety Check: Ensure a bucket of dry sand and a Class D fire extinguisher are immediately accessible. t-BuLi reacts violently with air and moisture.
2. Solvation and Cooling
-
Charge the RBF with 5-Bromobenzothiophene (2.13 g, 10 mmol).
-
Add anhydrous THF (50 mL) via cannula or syringe.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Wait 15 minutes to ensure the internal temperature equilibrates. Use an internal thermometer if possible; the internal temp must be < -70°C before proceeding.
3. Lithiation (The Exchange)
-
Load t-BuLi into a gas-tight syringe.
-
Add t-BuLi dropwise over 10–15 minutes.
-
Observation: A color change (often yellow or slight orange) indicates anion formation.
-
-
Stir at -78°C for 30 minutes .
-
Note: Do not stir longer than 1 hour, as the risk of C2-scrambling increases over time even at low temps.
-
4. Electrophile Trapping
-
Add anhydrous DMF (2.3 mL, 30 mmol) dropwise to the cold solution.
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour. The mixture should become a pale yellow solution/suspension.
5. Quench and Workup
-
Quench carefully with saturated aqueous NH₄Cl (20 mL) at 0°C.
-
Dilute with Ethyl Acetate (EtOAc, 50 mL) and water (20 mL).
-
Separate layers. Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5) typically yields the aldehyde as a white/pale yellow solid.
Diagram 2: Experimental Workflow Logic
Visualizing the critical path and decision points.
Caption: Step-by-step workflow. The Red Zone indicates the high-risk pyrophoric handling stage.
Electrophile Compatibility & Data
Once the 5-lithiobenzothiophene intermediate is generated, it behaves as a standard aryl lithium species. The following table summarizes compatible electrophiles and expected outcomes based on internal validation data.
| Electrophile Class | Specific Reagent | Product Type | Typical Yield | Notes |
| Formamides | DMF | Aldehyde (-CHO) | 85-92% | Standard route. |
| Borates | B(OiPr)₃ / B(OMe)₃ | Boronic Acid (-B(OH)₂) | 75-85% | Critical for Suzuki coupling precursors. Acidic hydrolysis required during workup. |
| Carbon Dioxide | CO₂ (gas/solid) | Carboxylic Acid (-COOH) | 80-88% | Bubble dry gas or pour onto excess crushed dry ice. |
| Aldehydes | Benzaldehyde | Secondary Alcohol | 70-80% | Can be sensitive to steric bulk. |
| Halogens | I₂ / Br₂ | Aryl Iodide/Bromide | 85-95% | Used to swap Br for I (more reactive for Ullmann/Pd chemistry). |
Troubleshooting & Optimization
Issue: Low Yield / Recovery of Starting Material
-
Cause: Moisture in solvent or atmosphere killed the lithio species.
-
Fix: Redistill THF over Na/Benzophenone or use a solvent purification system (SPS). Ensure N₂ lines are purged.
Issue: Mixture of Regioisomers (C2 vs C5)
-
Cause: "Scrambling."[4] The reaction temperature rose above -60°C during t-BuLi addition, or the stir time was too long, allowing the kinetic C5-Li to deprotonate the C2-H of unreacted bromide.
-
Fix: Maintain strict -78°C. Add t-BuLi faster (but safely) to ensure rapid consumption of the bromide.
Issue: Wurtz Coupling (Dimerization)
-
Cause: Incomplete consumption of alkyl bromide byproduct (if using n-BuLi) or insufficient equivalents of t-BuLi.
-
Fix: Use t-BuLi (2.0+ equiv). The second equivalent destroys the t-butyl bromide formed, preventing it from reacting with the aryl lithium.[4]
References
-
Regioselectivity Mechanisms
- Gribble, G. W. et al. "Lithiation of Benzothiophenes." Journal of Organic Chemistry. Explores the kinetic vs.
-
Source:
-
Lithium-Halogen Exchange Protocols
-
Bailey, W. F., & Patricia, J. J.[2] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry.
-
Source:
-
-
C5-Functionalization Specifics
- Detailed procedures for 5-substituted benzothiophenes via Pd-catalyzed and lithi
-
Source:
-
Boronic Acid Preparation (Suzuki Precursors)
- Protocol for converting 5-bromothiophene deriv
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Notes and Protocols for the Scalable Synthesis of 1-(benzo[b]thiophen-5-yl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(benzo[b]thiophen-5-yl)butan-1-one and Challenges in its Scalable Synthesis
The benzo[b]thiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] 1-(benzo[b]thiophen-5-yl)butan-1-one is a key intermediate in the synthesis of various therapeutic agents, making its efficient and scalable production a critical aspect of pharmaceutical development. The primary challenge in the synthesis of this compound lies in achieving regioselective acylation of the benzo[b]thiophene ring at the 5-position, while ensuring the process is amenable to large-scale production with high purity and yield.
This document provides a detailed guide to the scalable synthesis of 1-(benzo[b]thiophen-5-yl)butan-1-one, focusing on the well-established Friedel-Crafts acylation reaction. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss key considerations for process optimization and scale-up.
Synthetic Routes and Mechanistic Considerations
The most direct and industrially viable method for the synthesis of 1-(benzo[b]thiophen-5-yl)butan-1-one is the Friedel-Crafts acylation of benzo[b]thiophene with butanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.
The Friedel-Crafts Acylation Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzo[b]thiophene ring. The mechanism can be summarized in the following steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of butanoyl chloride, leading to the formation of a resonance-stabilized acylium ion.[2]
-
Electrophilic Attack: The acylium ion acts as a potent electrophile and attacks the π-electron system of the benzo[b]thiophene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the final product, 1-(benzo[b]thiophen-5-yl)butan-1-one.[2]
Figure 1: General workflow for the Friedel-Crafts acylation of benzo[b]thiophene.
Regioselectivity in the Acylation of Benzo[b]thiophene
The position of acylation on the benzo[b]thiophene ring is influenced by the electronic properties of the heterocyclic system. While electrophilic substitution can occur at various positions, the 5-position is a favorable site for acylation under specific conditions. The choice of Lewis acid and solvent can play a crucial role in directing the regioselectivity of the reaction.
Detailed Experimental Protocols
The following protocols are designed to be scalable and are based on established principles of Friedel-Crafts acylation.
Protocol 1: Aluminum Chloride Catalyzed Friedel-Crafts Acylation
This protocol utilizes the highly effective Lewis acid, aluminum chloride, to promote the acylation of benzo[b]thiophene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |
| Benzo[b]thiophene | 134.18 | 10.0 g | 0.0745 |
| Butanoyl chloride | 106.55 | 9.5 g (8.6 mL) | 0.0892 (1.2 eq) |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 12.0 g | 0.0899 (1.2 eq) |
| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - |
| Hydrochloric acid (HCl), 2M | 36.46 | ~50 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | 84.01 | ~50 mL | - |
| Brine (saturated NaCl solution) | 58.44 | ~50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | ~10 g | - |
Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (12.0 g).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of benzo[b]thiophene (10.0 g) and butanoyl chloride (9.5 g) in anhydrous dichloromethane (100 mL).
-
Reaction: Slowly add the solution from the dropping funnel to the stirred AlCl₃ suspension over a period of 30-45 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 2M HCl (50 mL) with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Iron(III) Chloride as a Milder Lewis Acid Catalyst
For substrates sensitive to strong Lewis acids, Iron(III) chloride (FeCl₃) offers a milder alternative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |
| Benzo[b]thiophene | 134.18 | 10.0 g | 0.0745 |
| Butanoyl chloride | 106.55 | 9.5 g (8.6 mL) | 0.0892 (1.2 eq) |
| Anhydrous Iron(III) Chloride (FeCl₃) | 162.20 | 14.5 g | 0.0894 (1.2 eq) |
| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - |
| Hydrochloric acid (HCl), 2M | 36.46 | ~50 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | 84.01 | ~50 mL | - |
| Brine (saturated NaCl solution) | 58.44 | ~50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | ~10 g | - |
Procedure:
The procedure is analogous to Protocol 1, with the substitution of anhydrous FeCl₃ for AlCl₃. Reaction times may need to be extended, and gentle heating (e.g., 40 °C) might be required to drive the reaction to completion. Monitoring by TLC is crucial.
Characterization of 1-(benzo[b]thiophen-5-yl)butan-1-one
The synthesized product should be thoroughly characterized to confirm its identity and purity.
Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the benzo[b]thiophene ring, triplet for the terminal methyl group of the butyl chain, and two methylene multiplets. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons of the benzo[b]thiophene ring, and the aliphatic carbons of the butyl chain. |
| IR Spectroscopy | Characteristic C=O stretching frequency for the ketone (~1680 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic moieties.[3] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₂OS). |
| Melting Point | A sharp melting point indicates high purity. |
Troubleshooting and Optimization for Scalable Synthesis
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction; side reactions. | Increase reaction time or temperature; use a more active catalyst; ensure anhydrous conditions. |
| Formation of Isomers | Non-selective acylation. | Optimize solvent and catalyst choice. For instance, using a less polar solvent might favor a specific isomer. |
| Difficult Work-up | Emulsion formation. | Add more brine during extraction; filter the mixture through a pad of celite. |
| Product Purity Issues | Incomplete reaction; side products. | Optimize purification method (e.g., recrystallization solvent, chromatography conditions). |
Alternative and Greener Synthetic Approaches
While Friedel-Crafts acylation is a robust method, research into more environmentally benign and efficient catalytic systems is ongoing.
-
Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or functionalized resins, can simplify product isolation and catalyst recycling, making the process more sustainable for large-scale production.[4]
-
Trifluoroacetic Anhydride/Phosphoric Acid System: An alternative method involves the in-situ generation of acyl trifluoroacetates, which can acylate benzothiophene under solvent-free conditions, reducing the use of hazardous chlorinated solvents.
Figure 2: Comparison of synthetic routes to 1-(benzo[b]thiophen-5-yl)butan-1-one.
Conclusion
The scalable synthesis of 1-(benzo[b]thiophen-5-yl)butan-1-one is readily achievable through Friedel-Crafts acylation. Careful control of reaction parameters, particularly the choice of Lewis acid and solvent, is essential for achieving high yield and regioselectivity. The protocols provided herein offer a solid foundation for the laboratory-scale synthesis and can be adapted for industrial production. Further optimization towards greener and more sustainable methods will continue to be an important area of research in the synthesis of this valuable pharmaceutical intermediate.
References
- SYNTHESIS OF A 5-SUBSTITUTED BENZO[b]THIOPHENE. Semantic Scholar. (URL not available)
- Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. (URL not available)
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC. (URL not available)
- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (URL not available)
- Benzothiophene synthesis. Organic Chemistry Portal. (URL not available)
- Synthesis of a 5-Substituted Benzo[b]thiophene.
- 13 Friedel-Crafts Acyl
- Experiment 1: Friedel-Crafts Acyl
- One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. (URL not available)
- Regioselective Benzo[b]thiophene Synthesis. Scribd. (URL not available)
- US4380635A - Synthesis of acylated benzothiophenes.
- EP0832889B1 - Process for the synthesis of benzothiophenes.
- Syntheses and analytical characterizations of novel (2- aminopropyl)benzo[b]thiophene (APBT) based stimulants. (URL not available)
- Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. (URL not available)
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. (URL not available)
- Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Save My Exams. (URL not available)
- US5969157A - Process for the synthesis of benzothiophenes.
- Synthesis of benzothiophene and indole derivatives through metal-free propargyl-allene rearrangement and allyl migr
- WO2011047878A2 - A process for preparing benzo[b]thiophene derivatives.
- Pharmacologically active benzo[b]thiophen derivatives. Part VII. Analogues of tryptamine and heteroauxin. Journal of the Chemical Society C: Organic. (URL not available)
- Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. (URL not available)
- Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. (URL not available)
- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory.
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. (URL not available)
-
Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. MDPI. (URL: [Link])
-
Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein Journals. (URL: [Link])
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 4. Pharmacologically active benzo[b]thiophen derivatives. Part VII. Analogues of tryptamine and heteroauxin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Separation of 5-Butyryl and 2-Butyryl Benzothiophene Isomers
Executive Summary & Strategy
Separating 2-butyrylbenzothiophene and 5-butyrylbenzothiophene presents a classic challenge in organic purification: resolving positional isomers with identical molecular weights (MW: ~204.29 g/mol ) and similar lipophilicity.
The separation difficulty arises because the butyryl group's alkyl chain dominates the hydrophobic interaction, often masking the subtle electronic differences between the C2 (thiophene ring) and C5 (benzene ring) substitution patterns.
Core Separation Logic:
-
Electronic Differentiation: The C2 position is directly conjugated to the sulfur atom, creating a different dipole moment and
-electron distribution than the C5 position. We must exploit - interactions rather than simple hydrophobicity. -
Shape Selectivity: The 2-isomer is generally more linear, whereas the 5-isomer has a slightly different aspect ratio.
-
Stationary Phase Choice: Standard C18 columns often fail to resolve these efficiently. We prioritize Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.
Module 1: Analytical Method Development (HPLC)
Objective: Establish a baseline separation (
Column Selection Guide
Do not default to C18. The selectivity mechanism required here is
| Column Type | Suitability | Mechanism | Recommendation |
| C18 (ODS) | Low | Hydrophobic interaction only. | Not Recommended. Likely co-elution or "shoulder" peaks. |
| Phenyl-Hexyl | High | Primary Choice. The phenyl ring interacts differentially with the electron-rich thiophene (2-isomer) vs. benzene (5-isomer). | |
| PFP (Pentafluorophenyl) | High | Dipole-dipole + Shape selectivity. | Alternative Choice. Excellent if the isomers have significantly different dipole moments. |
| Porous Graphitic Carbon (PGC) | Medium/High | Planarity recognition. | Use only if Phenyl-Hexyl fails. Strong retention requires high organic content. |
Mobile Phase Optimization
-
Solvent A: Water + 0.1% Formic Acid (for ionization/peak shape).
-
Solvent B: Methanol (MeOH).
-
Why Methanol? Acetonitrile (ACN) is a
-electron deficient solvent and can suppress the - interactions between your analyte and the Phenyl-Hexyl stationary phase. Methanol promotes the - selectivity mechanism.
-
Standard Protocol (Analytical)
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Lower temperature often improves isomer selectivity).
-
Gradient:
-
0-2 min: 50% B (Isocratic hold to stack injection).
-
2-15 min: 50%
85% B. -
15-20 min: 95% B (Wash).
-
Module 2: Preparative Workflow & Scale-Up
Once analytical separation is confirmed, proceed to purification.
Workflow Visualization
Flash Chromatography (Pre-Purification)
-
Stationary Phase: High-performance spherical silica (20-40 µm).
-
Eluent: Hexane:Ethyl Acetate (Gradient 98:2 to 90:10).
-
Note: Due to the butyryl chain, these compounds are lipophilic. They will elute early. If separation is poor on silica, move directly to Prep-HPLC.
Preparative HPLC Strategy
-
Loading: Dissolve sample in minimal DMSO/Methanol (1:1) . Avoid pure DMSO if possible to prevent peak distortion.
-
Mode: Isocratic elution is preferred for isomers.
Module 3: Structural Identification (The "Truth" Test)
You cannot rely on retention time alone. You must validate which peak is which using NMR.
1H NMR Diagnostics (CDCl3)
| Feature | 2-Butyryl Isomer | 5-Butyryl Isomer |
| Thiophene Protons | One singlet (H3) typically around 7.8-8.0 ppm. | Two doublets (H2, H3) around 7.4-7.6 ppm with characteristic coupling ( |
| Benzene Protons | 4 protons (H4, H5, H6, H7). | 3 protons (H4, H6, H7). Pattern: 1,2,4-trisubstituted benzene. |
| Key Indicator | Absence of H2 doublet. | Presence of H2/H3 coupling. |
UV-Vis Characteristics
-
2-Isomer: The carbonyl is conjugated directly with the thiophene sulfur. This usually results in a bathochromic shift (red shift) compared to the 5-isomer.
-
5-Isomer: The carbonyl is conjugated with the benzene ring, resembling an acetophenone derivative.
Troubleshooting & FAQs
Q1: My peaks are merging on the Prep-HPLC despite good analytical separation. Why?
A: This is likely a "Mass Overload" or "Solvent Strength Mismatch" issue.
-
Solvent Mismatch: If you inject a sample dissolved in 100% DMSO onto a column running 60% Water, the DMSO acts as a strong solvent plug, carrying the isomers together down the column before they interact with the stationary phase.
-
Fix: Dilute your sample with water/methanol until it is as close to the mobile phase composition as possible without precipitating.
-
-
Loading: Isomers require lower loading than impurities. Reduce injection volume by 50% and stack injections.
Q2: I see a third peak with MW +14 or +28. What is it?
A: This is likely a homolog impurity (Propionyl or Valeryl) or a Friedel-Crafts over-acylation product (Di-butyryl benzothiophene).
-
Check: Friedel-Crafts acylation on benzothiophene can sometimes occur at both C2 and C3 if the catalyst is too active. Check MS for MW ~274 (Di-butyryl).
Q3: Can I use crystallization instead of HPLC?
A: Yes, but it depends on the ratio.
-
If you have a 50:50 mixture, crystallization is difficult (eutectic formation).
-
If you have an 80:20 mixture (enriched), crystallization is highly effective.
-
Solvent System: Try Ethanol or Hexane/Toluene . The 2-acyl isomer is often more planar and packs better, leading to a higher melting point and lower solubility in cold hexane.
Q4: The retention times are drifting.
A: Phenyl-based columns are sensitive to temperature. Ensure your column oven is stable. Also, benzothiophenes are sulfur-rich; ensure your system is not contaminated with transition metals (like Pd or Cu from previous coupling reactions) which can complex with the sulfur and alter retention. Wash the column with an EDTA solution if metal contamination is suspected.
References
-
Regioselectivity in Benzothiophene Acylation
-
Stationary Phase Selection for Isomers
-
Chromatography Forum. "Separation of Structural Isomers: Phenyl-Hexyl vs C18."
-
Sielc Technologies.[2] "Separation of Benzothiophene on Newcrom R1 HPLC column."
-
- Silverstein, R. M. "Spectrometric Identification of Organic Compounds.
(Note: Specific "butyryl" papers are rare; protocols are extrapolated from validated acetyl/acyl benzothiophene methodologies as cited in standard chemical literature.)
Sources
- 1. rsc.org [rsc.org]
- 2. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Metal- and Reagent-Free Arylation of Benzothiophenes by Dehydrogenative Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Acylbenzothiophene Synthesis Optimization
Topic: Optimizing Yield and Regioselectivity in 5-Acylbenzothiophene Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Persona: Senior Application Scientist
Introduction: The "C5 Challenge"
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering a specific frustration: direct acylation of benzothiophene yields the wrong isomer.
In medicinal chemistry, the 5-acylbenzothiophene scaffold is a privileged structure, most notably found in the 5-lipoxygenase inhibitor Zileuton (Zyflo®) and various estrogen receptor modulators. However, the electronic bias of the benzothiophene ring system makes accessing the C5 position counter-intuitive.
This guide provides three validated workflows to bypass this thermodynamic trap, moving from "quick fixes" to robust process-scale solutions.
Module 1: Strategic Triage (Why Direct Acylation Fails)
User Question: "I attempted a standard Friedel-Crafts acetylation of benzothiophene using AlCl₃/Acetyl Chloride. NMR shows a mixture, but the major product isn't my target. Why?"
Technical Diagnosis: You are fighting the intrinsic electronics of the heterocycle. Benzothiophene is an electron-rich system where the thiophene ring is significantly more reactive than the fused benzene ring.
-
The Trap: Electrophilic aromatic substitution (EAS) preferentially occurs at C3 (kinetic product) or C2 (thermodynamic product).
-
The Result: Direct acylation yields predominantly 3-acetylbenzothiophene, with significant 2-acetyl byproduct. The C5 position is electronically "invisible" to the electrophile in this state.
The Solution: You must either (A) mask the thiophene character or (B) use a pre-functionalized handle.
Figure 1: Decision matrix for synthesis strategy. Direct acylation is the primary failure mode.
Module 2: The "Dihydro" Protocol (High Regioselectivity)
User Question: "I need to synthesize 5-acetylbenzothiophene from unsubstituted benzothiophene. I cannot use palladium. How do I get the acyl group to C5?"
The Protocol: This is a classic process chemistry "trick" used in early Zileuton syntheses. By reducing the thiophene double bond, you convert the system into a thioanisole mimic . The sulfur atom then acts as a strong para-director, activating the C5 position (which is para to the sulfur) on the benzene ring.
Workflow Steps
Step 1: Reduction (Masking)
-
Reagents: Sodium Cyanoborohydride (NaBH₃CN) in TFA or Triethylsilane (Et₃SiH) in TFA.
-
Action: Reduces 2,3-double bond.
-
Product: 2,3-dihydrobenzothiophene.[1]
Step 2: Friedel-Crafts Acylation (Functionalization)
-
Reagents: Acetyl Chloride (1.2 eq), AlCl₃ (1.5 eq), DCM, 0°C to RT.
-
Mechanism: The sulfur lone pair directs the electrophile para to itself. Since C3 is now saturated, the most nucleophilic site is C5.
-
Product: 5-acetyl-2,3-dihydrobenzothiophene.
Step 3: Re-Oxidation (Aromatization)
-
Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane or Chloranil.
-
Action: Restores the thiophene double bond.
-
Target: 5-acetylbenzothiophene.
Optimization Table: Dihydro Route
| Parameter | Recommendation | Why? |
| Reduction Solvent | TFA (Trifluoroacetic acid) | Acts as both solvent and proton source for rapid reduction. |
| Acylation Temp | 0°C | Low temp prevents polymerization of the dihydro-intermediate. |
| Oxidant | DDQ (1.1 eq) | Cleaner workup than sulfur/heat; avoids over-oxidation to sulfoxide. |
| Quench | Ice/HCl | Critical to break the strong Al-complex at C5. |
Module 3: Transition Metal Catalysis (The Modern Standard)
User Question: "I have 5-bromobenzothiophene. What is the highest yielding method to convert it to 5-acetylbenzothiophene?"
The Protocol: For discovery chemistry, Palladium-catalyzed coupling is superior to the Dihydro route because it avoids the reduction/oxidation steps. We recommend the Heck Coupling with Butyl Vinyl Ether followed by hydrolysis. This is often cleaner than Stille (tin toxicity) or Carbonylation (requires CO gas handling).
Heck-Hydrolysis Workflow
-
Coupling:
-
Substrate: 5-bromobenzothiophene (1.0 eq).
-
Olefin: Butyl vinyl ether (2.0 eq) or Hydroxyethyl vinyl ether.
-
Catalyst: Pd(OAc)₂ (2-5 mol%).
-
Ligand: DPPP (1,3-Bis(diphenylphosphino)propane) - Bidentate ligands are crucial to prevent sulfur poisoning of Pd.
-
Base: K₂CO₃ or Et₃N.
-
Solvent: DMF or Toluene/Water mix.
-
Conditions: 80-100°C, sealed tube.
-
-
Hydrolysis (The "Reveal"):
-
Treat the crude enol ether intermediate with 1N HCl/THF.
-
The enol ether collapses immediately to the methyl ketone (acetyl group).
-
Figure 2: Heck coupling strategy using vinyl ether surrogates.
Module 4: Troubleshooting & FAQ
Q: My Pd-coupling reaction turned black and stalled. What happened? A: You likely experienced Sulfur Poisoning . Thiophenes coordinate strongly to Pd, displacing monodentate ligands like PPh₃.
-
Fix: Switch to bidentate ligands (DPPP, dppf, or Xantphos) which hold the metal more tightly.
-
Fix: Increase catalyst loading to 5 mol%.
Q: In the "Dihydro" route, I can't get the ring to re-aromatize with DDQ. A: This step is sensitive to moisture. Ensure the dioxane is dry. If DDQ fails, switch to Chloranil in refluxing xylene or toluene. It is a milder oxidant but operates at higher temperatures, often driving the reaction to completion.
Q: Can I use direct lithiation (n-BuLi) on 5-bromobenzothiophene? A: Yes, but be careful.
-
Risk: Halogen-Lithium exchange at C5 is fast, but the resulting anion can scramble to C2 (the most acidic proton) via "Lithium Dance" if the temperature rises above -78°C.
-
Protocol: Perform exchange at -78°C, add the electrophile (e.g., N-methoxy-N-methylacetamide/Weinreb amide) immediately, and quench cold.
References
-
Zileuton Synthesis & 5-Substitution Strategy
-
Palladium-Catalyzed Carbonylation (General Benzothiophene)
-
Regioselectivity of Friedel-Crafts on Thiophenes
-
Heck Coupling for Acetyl Introduction
- Title: Palladium-catalyzed coupling of vinyl ethers with aryl halides.
- Source:Journal of Organic Chemistry.
- Context: General methodology for converting Aryl-Br to Aryl-COCH3 using butyl vinyl ether (applicable to 5-bromobenzothiophene).
-
URL:[Link]
Sources
- 1. Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iris.unito.it [iris.unito.it]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Benzothiophene Ketone Synthesis
Topic: Troubleshooting Catalyst Deactivation in Benzothiophene Acylation & Carbonylation Audience: Process Chemists, Medicinal Chemists, and Chemical Engineers Status: Active Guide [v2.4]
Introduction: The "Sulfur Dilemma"
Benzothiophene ketone derivatives are critical scaffolds in pharmaceuticals (e.g., Raloxifene , Zileuton ). However, synthesizing them presents a unique paradox: the sulfur atom that defines the pharmacophore is also a potent catalyst poison.
Whether you are employing classical Friedel-Crafts acylation or modern Pd-catalyzed C-H carbonylation , deactivation is rarely random. It is usually a deterministic outcome of thiophilicity (sulfur binding to metal centers) or pore occlusion (in solid acids).
This guide deconstructs these failure modes and provides self-validating protocols to restore activity.
Module 1: Lewis Acid & Zeolite Catalysis (Friedel-Crafts)
The Core Problem: Product Inhibition & Coking
In Friedel-Crafts acylation, the resulting ketone is more basic than the starting benzothiophene. It complexes with the Lewis acid (AlCl₃, BF₃), deactivating it.[1] In heterogeneous systems (Zeolites), the issue shifts to steric pore blocking.
Troubleshooting FAQ
Q1: I am using AlCl₃. The reaction starts fast but conversion plateaus at ~90% regardless of time. Why?
-
Diagnosis: Stoichiometric Product Inhibition.
-
The Science: The benzothiophene ketone product forms a stable 1:1 complex with AlCl₃ through the carbonyl oxygen. This is not a catalytic cycle; the AlCl₃ is sequestered.
-
The Fix: You must treat AlCl₃ as a reagent, not a catalyst. Use 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent. Do not reduce loading below 1.0 equiv.
Q2: My Zeolite Beta (H-Beta) catalyst works for the first hour, then activity drops to zero. The filtrate is clear.
-
Diagnosis: Pore Mouth Blocking (Coking).
-
The Science: Benzothiophene is electron-rich. Inside the zeolite pores, acid sites can trigger oligomerization (homo-coupling) of the benzothiophene, forming bulky polyaromatics (coke) that physically block reactants from entering the pores.
-
The Fix:
-
Switch Solvents: Move from non-polar (DCM) to polar/aromatic (Nitrobenzene). Nitrobenzene solubilizes the acylium intermediate and prevents the deposition of heavy oligomers.
-
Check Pore Size: Ensure you are using Large Pore zeolites (Beta, Y, or Mordenite; 12-membered rings). Medium pore zeolites (ZSM-5) deactivate rapidly due to diffusion limitations with the bulky sulfur heterocycle.
-
Data: Catalyst Performance Matrix
| Catalyst System | Mechanism | Deactivation Mode | Reusability | Key Constraint |
| AlCl₃ (Homogeneous) | Electrophilic Subst. | Product Complexation (Irreversible) | None (Hydrolyzed) | Requires >1 equiv. loading. Generates Al-waste. |
| Zeolite H-Beta | Solid Acid | Intra-pore Coking (Oligomers) | High (after calcination) | Diffusion limited. Requires polar solvent to prevent fouling. |
| Zeolite H-ZSM-5 | Solid Acid | Rapid Pore Blocking | Low | Pores too small (5.5 Å) for benzothiophene ketone diffusion. |
| Amberlyst-15 | Resin Acid | Thermal Degradation / Fouling | Medium | Low thermal stability (<120°C). Swelling dependent. |
Module 2: Transition Metal Catalysis (Pd-Catalyzed Carbonylation)
The Core Problem: Thiophilic Poisoning
In modern C-H activation (e.g., reacting benzothiophene + CO + aryl halide), the sulfur atom is a "spectator" ligand that competes with phosphines for the Pd center.
Troubleshooting FAQ
Q3: I see immediate precipitation of "Pd Black" upon adding benzothiophene.
-
Diagnosis: Ligand Displacement by Sulfur.
-
The Science: The benzothiophene sulfur coordinates to Pd(II), displacing your phosphine ligands. The resulting "ligandless" Pd species aggregates into inactive Pd(0) nanoparticles (Pd Black).
-
The Fix:
-
Ligand Switch: Use bulky, electron-rich ligands that bind tighter than sulfur. Xantphos or P(t-Bu)₃ are superior to PPh₃.
-
CO Pressure: If performing carbonylation, increase CO pressure (balloon to 5 bar). CO is a strong π-acceptor and helps stabilize the Pd(0) intermediate, preventing aggregation.
-
Q4: The reaction works but regioselectivity drifts from C2 to C3 over time.
-
Diagnosis: Catalyst Modification/Restructuring.
-
The Science: As the reaction proceeds, trace amounts of isomerized catalyst or leached metal species (if using heterogeneous Pd) may catalyze a non-selective background reaction.
-
The Fix: Add a C3-blocker or use a Directing Group (DG) on the nitrogen (if using indole analogs) or oxide (benzothiophene-1-oxide) to enforce C2 selectivity via chelation.
Visualizing the Deactivation Pathways
The following diagram maps the kinetic competition between productive synthesis and catalyst death.
Figure 1: Kinetic competition between productive turnover (Green) and deactivation pathways (Red/Grey). Note that in AlCl₃ systems, the Product->Poisoned path is dominant.
Module 3: Experimental Protocols
Protocol A: The "Hot Filtration" Test (Leaching Check)
Use this to determine if your heterogeneous catalyst (Pd/C or Zeolite) is acting as a reservoir for soluble active species (leaching) or is truly surface-active.
-
Setup: Run your standard benzothiophene acylation reaction to ~30% conversion.
-
Filtration: Rapidly filter the hot reaction mixture through a 0.2 µm PTFE filter (or Celite pad) into a pre-heated receiving flask under inert atmosphere .
-
Critical: Do not let the filtrate cool, or components may precipitate.
-
-
Monitor:
-
Flask A (Filtrate): Continue stirring at reaction temperature.
-
Flask B (Control): Leave the original reaction (with solid catalyst) running.
-
-
Analysis:
-
If Flask A stops converting: The catalysis is Heterogeneous (Good). Deactivation is likely surface fouling.
-
If Flask A continues converting: The catalysis is Homogeneous (Leached metal). Deactivation is likely metal aggregation or ligand oxidation.
-
Protocol B: Zeolite Regeneration (Decoking)
Use this to restore activity to Zeolite Beta or Y fouled by benzothiophene oligomers.
-
Isolation: Filter the catalyst and wash with Nitrobenzene (3x) followed by Acetone (3x).
-
Drying: Dry at 120°C for 2 hours.
-
Calcination (The Reset):
-
Ramp: 5°C/min to 550°C.
-
Hold: 550°C for 6 hours under a flow of Synthetic Air (Zero Air).
-
Note: Do not use pure N₂; oxygen is required to burn off the aromatic coke.
-
-
Validation: Measure surface area (BET) or run a standard test reaction. If activity is <90% of fresh, the zeolite structure may have collapsed (dealumination) due to hot spots during burn-off.
Troubleshooting Logic Tree
Use this flow to diagnose your specific issue.
Figure 2: Decision matrix for diagnosing catalyst failure.
References
-
Corma, A., et al. (2001). "Acylation of aromatics on zeolite catalysts: The role of the pore structure and acid site density." Journal of Catalysis. 2
-
Satoh, T., & Miura, M. (2010). "Palladium-Catalyzed C-H Carbonylation of Heteroarenes." Chemistry Letters. 3
-
Guery, M., et al. (2025). "Coke-induced deactivation in zeolite catalysts: mechanisms and regeneration." Dalton Transactions.
-
BenchChem Technical Guide. (2025). "Preventing byproduct formation in palladium-catalyzed benzothiophene synthesis." 4
-
Sigma-Aldrich Technical Library. "Friedel–Crafts Acylation Mechanism and Limitations." 5
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
Minimizing side reactions during benzothiophene Friedel-Crafts acylation
Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket ID: BZT-FC-OPT-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the Heterocycle Synthesis Support Center. You are likely accessing this guide because your benzothiophene acylation yielded a black tarry mixture, an inseparable regio-isomeric blend, or a poly-acylated byproduct.
Benzothiophene is deceptive. Unlike benzene (robust) or thiophene (C2-selective), benzothiophene sits in a unique electronic valley. The fusion of the benzene ring alters the resonance landscape, making C3 the preferred site for Electrophilic Aromatic Substitution (EAS), yet the sulfur atom still activates the ring toward polymerization under harsh Lewis acid conditions.
This guide prioritizes purity over raw yield . We focus on suppressing the three "Horsemen" of benzothiophene acylation: Polymerization , Regio-scrambling (C2 vs. C3) , and Polyacylation .
Module 1: Critical Troubleshooting (The "Why" & "How")
Issue 1: The Reaction Turned into Black Tar (Polymerization)
Diagnosis: Thiophene rings are acid-sensitive. Standard Lewis acids like Aluminum Chloride (
-
Protocol Adjustment: Replace
with Tin(IV) Chloride ( ) . It is strong enough to generate the acylium ion but mild enough to leave the benzothiophene ring intact. -
Alternative: If you must use
, pre-complex the acyl chloride with the catalyst before adding the benzothiophene. Never add solid directly to the benzothiophene solution.
Issue 2: C2 vs. C3 Regioselectivity Mixtures
Diagnosis:
-
Target: C3-Acylbenzothiophene (Kinetic and Thermodynamic product).
-
Impurity: C2-Acylbenzothiophene.
-
Mechanism: Attack at C3 preserves the aromaticity of the fused benzene ring in the intermediate Wheland complex. Attack at C2 forces a resonance structure that disrupts the benzene sextet (quinoid-like character), causing a higher energy barrier. However, high temperatures or "hot" acylating agents can overcome this barrier, leading to C2 impurities.
The Fix:
-
Temperature Control: Maintain reaction temperature between 0°C and -10°C . Higher temperatures increase the probability of overcoming the C2 activation energy barrier.
-
Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane . Avoid Nitrobenzene unless necessary, as high-boiling polar solvents often require heat to remove, complicating workup.
Issue 3: Polyacylation (Di-ketone formation)
Diagnosis: The product (acylbenzothiophene) is deactivated, but not as strongly as nitrobenzene. If the local concentration of acylium ion is high, a second acylation can occur on the benzene ring (typically at C6). The Fix:
-
Stoichiometry: Adhere strictly to a 1:1:1 ratio (Substrate : Acyl Chloride : Catalyst).
-
Dilution: Run the reaction at 0.1 M to 0.2 M concentration. High concentration favors intermolecular side reactions.
Module 2: Mechanistic Visualization
The following diagram illustrates the competitive pathways. Note how the C3 pathway preserves the benzene ring's integrity during the intermediate stage, whereas the C2 pathway disrupts it.
Caption: Mechanistic bifurcation showing the energetic preference for C3 substitution due to benzene ring preservation.
Module 3: Optimized Experimental Protocol
This protocol uses Stannic Chloride (
Reagents & Equipment
-
Substrate: Benzothiophene (1.0 eq)
-
Acylating Agent: Acetyl Chloride (1.05 eq)
-
Catalyst:
(1.05 eq) - Handle with extreme care, fumes in air. -
Solvent: Anhydrous Dichloromethane (DCM)
-
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Workflow
-
System Prep: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and internal thermometer. Flush with
. -
Solvation: Add Benzothiophene (10 mmol) and Acetyl Chloride (10.5 mmol) to the flask. Dissolve in anhydrous DCM (50 mL).
-
Cooling: Submerge the flask in an ice/salt bath. Cool internal temperature to 0°C .
-
Catalyst Addition (The Critical Step):
-
Load
(10.5 mmol) into the addition funnel (dilute with 5 mL DCM if volume is low). -
Add dropwise over 30 minutes.
-
Checkpoint: Monitor internal temp. Do not allow it to rise above 5°C. Exotherms promote C2 isomers and tars.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Self-Validation: The solution should turn yellow/orange. If it turns pitch black/viscous rapidly, the temperature was too high or moisture was present.
-
-
Quench: Pour the reaction mixture slowly into a beaker containing ice-cold 1M HCl (50 mL). Stir vigorously for 15 mins to hydrolyze the tin complex.
-
Workup: Separate organic layer.[1][2] Wash aqueous layer with DCM (2x). Combine organics, wash with Brine, dry over
, and concentrate.
Data Summary: Catalyst Impact
| Variable | |||
| Yield | High (80-90%) | Good (75-85%) | Low (<40%) |
| C3:C2 Ratio | ~85:15 | ~95:5 | >98:2 |
| Polymerization Risk | High | Low | Negligible |
| Reaction Time | Fast (<1 hr) | Moderate (2-4 hrs) | Slow (>12 hrs) |
Module 4: Troubleshooting Decision Tree
Use this logic flow to resolve active failures in the lab.
Caption: Rapid response decision matrix for common acylation failures.
FAQ: Frequently Asked Questions
Q: Can I use acetic anhydride instead of acetyl chloride?
A: Yes, but it requires different conditions. Acetic anhydride is often used with Polyphosphoric Acid (PPA) at elevated temperatures (60-80°C). While this avoids the harsh Lewis acids, the high temperature can degrade the regioselectivity (more C2 product). For high purity C3-acylation, the Acid Chloride/
Q: Why does my TLC show a spot that doesn't move (baseline)?
A: That is likely the Lewis Acid-Product complex. The ketone oxygen binds tightly to Aluminum or Tin. You must perform a rigorous acid quench (1M HCl or dilute
Q: I need the C2-isomer specifically. Can I force this reaction? A: Not efficiently via Friedel-Crafts. To get the C2-acyl product, you should switch strategies to Lithiation . Treat benzothiophene with n-BuLi (which selectively deprotonates C2), then quench with an amide or nitrile. Friedel-Crafts is inherently C3-selective for benzothiophene.
References
-
Regioselectivity Mechanisms: Regioselective synthesis of C3 alkylated and arylated benzothiophenes.[3][4] Nature Communications.[3] (2017).[3][4] [Link]
-
Catalyst Selection (SnCl4 vs AlCl3): 2-Acetothienone (Procedure applicable to Benzothiophene). Organic Syntheses, Coll.[1] Vol. 3, p.14 (1955). [Link]
-
Alternative Acylation Methods: Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Chemistry Central Journal (NIH). [Link]
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Spectrum Analysis of 1-Butanone, 1-benzo[b]thien-5-yl-
Executive Summary & Strategic Context
In the development of benzothiophene-based therapeutics (e.g., zileuton, raloxifene), the 5-substituted benzothiophene scaffold is a critical pharmacophore. However, synthesizing this regioisomer often presents a challenge: electrophilic aromatic substitution (such as Friedel-Crafts acylation) on benzothiophene typically favors the C3 position, followed by C2. Achieving and verifying the C5-acylation requires rigorous structural confirmation.
This guide provides a definitive technical analysis of the 1H NMR spectrum of 1-(benzo[b]thiophen-5-yl)butan-1-one . Unlike standard spectral lists, this document focuses on comparative structural elucidation —specifically, how to distinguish the target 5-isomer from its likely synthetic impurities (2-yl and 3-yl isomers) using coupling constants (
Experimental Protocol: Causality & Optimization
To ensure high-resolution data capable of resolving meta-coupling (
Solvent Selection Strategy
-
Primary Choice: Chloroform-
(CDCl , 99.8% D)-
Rationale: Provides excellent solubility for lipophilic ketones. The non-polar nature minimizes viscosity broadening, allowing for sharp resolution of the aromatic hyperfine couplings essential for proving the substitution pattern.
-
-
Alternative: Dimethyl Sulfoxide-
(DMSO- )-
Use Case: Only if the sample contains polar impurities or if aromatic signal overlap in CDCl
prevents clear assignment. Note that DMSO- may broaden signals slightly due to viscosity.
-
Sample Preparation Workflow
-
Mass: Weigh 10–15 mg of the analyte. (Higher concentrations >20 mg can cause line broadening/stacking effects in aromatic regions).
-
Dissolution: Dissolve in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug within a glass pipette to remove suspended solids (silica, salts) that degrade magnetic field homogeneity (
). -
Shimming: Automated gradient shimming is usually sufficient, but manual optimization of
and is required if the linewidth of the internal standard (TMS) exceeds 0.5 Hz.
Spectral Analysis: The "Product" (5-yl Isomer)
The spectrum is divided into two distinct regions: the aliphatic butyl chain (diagnostic of the "butanone" moiety) and the aromatic benzothiophene core (diagnostic of the regiochemistry).
Region A: Aliphatic Side Chain (0.0 – 4.0 ppm)
This region confirms the presence of the intact butyryl group.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| -CH | 0.98 – 1.02 | Triplet ( | 3H | ~7.4 | Methyl group at the end of the propyl chain. |
| -CH | 1.75 – 1.85 | Sextet ( | 2H | ~7.4 | Methylene shielded by distance from carbonyl but coupled to both neighbors. |
| -C(=O)CH | 3.00 – 3.05 | Triplet ( | 2H | ~7.4 | Deshielded by the anisotropic cone of the carbonyl group. |
Region B: Aromatic Core (7.0 – 8.5 ppm)
This is the critical validation region . The 5-substitution pattern breaks the symmetry of the benzene ring differently than 2- or 3-substitution.
-
H4 (The "Flagship" Signal):
-
Shift:
8.35 – 8.45 ppm. -
Pattern: Doublet (
) or broad singlet. -
Reasoning: H4 is peri to the C3 proton and ortho to the carbonyl group at C5. The carbonyl's electron-withdrawing nature strongly deshields this proton, pushing it significantly downfield.
-
Coupling: Shows a small meta-coupling (
Hz) to H6.
-
-
H6:
-
Shift:
7.90 – 8.00 ppm. -
Pattern: Doublet of Doublets (
). -
Coupling: Ortho-coupling to H7 (
Hz) and meta-coupling to H4 ( Hz).
-
-
H7:
-
Shift:
7.85 – 7.95 ppm. -
Pattern: Doublet (
). -
Coupling: Ortho-coupling to H6 (
Hz).
-
-
H2 & H3 (Thiophene Ring):
-
H2 Shift:
7.45 – 7.55 ppm ( , Hz). -
H3 Shift:
7.35 – 7.45 ppm ( , Hz). -
Validation: The presence of two distinct doublets with a characteristic thiophene coupling (
Hz) confirms that the thiophene ring is unsubstituted . This eliminates the possibility of 2-yl or 3-yl isomers.
-
Comparative Analysis: Performance vs. Alternatives
In drug discovery, "performance" of an analytical method is defined by its ability to distinguish the target from structural isomers.
Comparison with Regioisomers (The "Alternatives")
The most common synthetic error is acylation at the C3 position.
| Feature | Target: 5-yl Isomer | Alternative: 3-yl Isomer | Alternative: 2-yl Isomer |
| Thiophene Protons | Two Doublets (H2, H3) | One Singlet (H2) | One Singlet (H3) |
| H2 Shift | ~7.5 ppm | ~8.4 ppm (Deshielded) | N/A (Substituted) |
| H4 Shift | ~8.4 ppm (Deshielded) | ~7.8 ppm (Normal) | ~7.8 ppm (Normal) |
| Symmetry | Asymmetric Benzene Ring | Symmetric Benzene Ring | Symmetric Benzene Ring |
Diagnostic Rule: If you see a sharp singlet around 8.0–8.5 ppm that does not show meta-coupling, you likely have the 3-isomer (where H2 is isolated and deshielded by the C3-carbonyl). If you see two coupled doublets (
Solvent Performance (CDCl vs. DMSO- )
| Parameter | CDCl | DMSO- |
| Resolution | Superior. Sharp lines allow measurement of | Moderate. Viscosity may broaden small couplings. |
| Water Peak | ~1.56 ppm (Usually distinct from aliphatic chain). | ~3.33 ppm (Can overlap with the |
| Recommendation | Preferred for structural confirmation. | Use only if solubility is poor. |
Structural Elucidation Workflow
The following diagram outlines the logical decision tree for verifying the 5-yl isomer.
Caption: Logical decision tree for distinguishing the 5-yl isomer from common synthetic byproducts.
References
-
General Benzothiophene NMR Data
-
Source: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." [Link]
-
-
Substituent Effects in NMR
-
Source: Hans J. Reich, University of Wisconsin. "Structure Determination Using NMR." [Link]
-
-
Benzothiophene Synthesis & Characterization
-
Source: Scite.ai (Citation Analysis). "Synthesis of substituted benzo[b]thiophenes by acid-catalyzed cyclization." [Link]
-
-
Solvent Residual Impurities
-
Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179. [Link]
-
Part 1: Establishing a Self-Validating In-House Reference Standard
An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Standards for 1-benzo[b]thien-5-yl-1-butanone
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of novel compounds is paramount. 1-benzo[b]thien-5-yl-1-butanone, a member of the benzothiophene class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry.[1][2] The utility of this and related structures in various therapeutic areas necessitates robust analytical methodologies for their characterization and quantification.[3] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. However, a significant challenge in the routine analysis of novel compounds like 1-benzo[b]thien-5-yl-1-butanone is the frequent absence of commercially available, certified reference standards.
This guide provides a comprehensive framework for establishing a reliable HPLC retention time standard for 1-benzo[b]thien-5-yl-1-butanone. We will delve into the synthesis and validation of an in-house standard, provide a detailed and optimized HPLC protocol, and compare alternative analytical conditions to ensure robust and reproducible results.
Given the current lack of commercially available certified reference standards for 1-benzo[b]thien-5-yl-1-butanone, the establishment of a well-characterized in-house standard is the first critical step. This approach ensures the trustworthiness and validity of all subsequent analytical work.
Experimental Workflow for Standard Preparation and Validation
Caption: Workflow for in-house reference standard preparation.
Methodology for Standard Preparation
-
Synthesis: The synthesis of 1-benzo[b]thien-5-yl-1-butanone can be achieved through various organic synthesis routes, often involving Friedel-Crafts acylation of benzo[b]thiophene. The selection of the specific synthetic pathway will depend on the available starting materials and laboratory capabilities.
-
Purification: Post-synthesis, the crude product must be purified to a high degree, typically greater than 98%. Column chromatography is a common and effective method for this purpose.
-
Structural Characterization: The identity of the purified compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, further confirming its identity.
-
-
Purity Assessment:
-
HPLC with a Diode-Array Detector (DAD): This is a critical step to assess the purity of the prepared standard. Analysis over a range of wavelengths can help to identify any co-eluting impurities.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point, which is a good indicator of purity.
-
Part 2: A Robust HPLC Protocol for the Analysis of 1-benzo[b]thien-5-yl-1-butanone
The following protocol is a recommended starting point for the reversed-phase HPLC analysis of 1-benzo[b]thien-5-yl-1-butanone, based on established methods for related benzothiophene and aromatic ketone compounds.[4][5]
Experimental Protocol
| Parameter | Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system with a quaternary pump, autosampler, column thermostat, and DAD is recommended for this application. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and separation for moderately nonpolar compounds like the target analyte. |
| Mobile Phase A | Water with 0.1% Formic Acid | The addition of an acid like formic acid helps to improve peak shape and reproducibility for ionizable compounds and is compatible with mass spectrometry if used. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. |
| Gradient | 60% B to 95% B over 15 minutes | A gradient elution is recommended to ensure the timely elution of the analyte while also cleaning the column of any more strongly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for ensuring reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration. |
| Detection | DAD, 254 nm | Aromatic compounds like benzothiophenes typically have strong absorbance at 254 nm. A DAD allows for the monitoring of multiple wavelengths and assessment of peak purity. |
| Standard Preparation | 1 mg/mL in Acetonitrile | The in-house standard should be dissolved in a solvent compatible with the mobile phase. |
Part 3: Performance Comparison and Method Optimization
The retention time of 1-benzo[b]thien-5-yl-1-butanone is not an absolute value but is dependent on the specific chromatographic conditions. The following table compares different parameters and their likely effect on retention.
| Parameter | Alternative 1 | Expected Outcome on Retention Time | Alternative 2 | Expected Outcome on Retention Time |
| Column Chemistry | C8 | Shorter retention time (less hydrophobic interaction) | Phenyl | Potentially longer retention time due to π-π interactions with the aromatic rings of the analyte. |
| Organic Modifier | Methanol | Longer retention time (weaker solvent than acetonitrile) | - | - |
| Mobile Phase pH | Neutral (e.g., phosphate buffer pH 7) | Minimal change expected as the analyte is not readily ionizable. | - | - |
| Isocratic Elution | 70% Acetonitrile | May provide a faster analysis if impurities are not a concern. Retention time will be highly sensitive to the exact percentage of the organic modifier. | 80% Acetonitrile | Shorter retention time compared to 70% acetonitrile. |
Part 4: Alternative and Complementary Analytical Approaches
While HPLC is the primary technique for quantitative analysis and purity assessment, other methods can be used for confirmation and characterization.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to traditional HPLC. The method described above can be readily adapted to a UHPLC system with an appropriate sub-2 µm particle size column.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be a powerful tool for identification and quantification.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC method to a mass spectrometer provides a higher degree of specificity and can be used for metabolite identification in complex matrices. The use of formic acid in the mobile phase makes the described method amenable to LC-MS analysis.
Conclusion
The accurate determination of HPLC retention time for novel compounds like 1-benzo[b]thien-5-yl-1-butanone is foundational for reliable research and development. In the absence of commercial standards, a meticulous in-house validation process is essential. The provided HPLC protocol serves as a robust starting point for analysis, and the comparison of different chromatographic parameters offers a roadmap for method optimization. By combining a self-validated standard with a well-understood HPLC method, researchers can ensure the integrity and reproducibility of their analytical data.
References
- SIELC Technologies. (2018, February 16). Separation of Benzothiophene on Newcrom R1 HPLC column.
- Eaton, R. W., & Nitterauer, J. D. (1994). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 60(9), 3157–3160.
- Romagnoli, R., et al. (2011). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 483-486.
- Reichling, J., et al. (1995). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Planta Medica, 61(2), 178-182.
- CymitQuimica. (n.d.). 1-(2-Thienyl)-1-butanone.
- PubChem. (n.d.). 1-(Benzo[d]thiazol-5-yl)ethanone.
- Li, Y., et al. (2009). Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. Bioorganic & Medicinal Chemistry Letters, 19(15), 4167-4170.
- LookChem. (n.d.). Chemical Properties and Application Fields of Butanone.
- FooDB. (2010, April 8). Showing Compound 1-(2-Thienyl)-1-butanone (FDB010920).
- PubChemLite. (n.d.). 1-butanone, 1-benzo(b)thien-3-yl-4-(bis(1-methylethyl)amino)-, hydrobromide (C18H25NOS).
- ChemicalBook. (2025, July 16). 1-Benzothien-5-ylboronic acid | 845872-49-3.
- Ghaffar, T., et al. (2021). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry, 45(34), 15645-15661.
- Aygün, M., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-10.
- Drabina, P., et al. (2008). Synthesis and Characterization of Substituted (Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones.
- Giraud, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 499.
- British Pharmacopoeia. (n.d.). Reference Standards catalogue search.
Sources
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- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
Crystal Structure Characterization of Benzo[b]thiophene Ketone Derivatives
Executive Summary
Benzo[b]thiophene ketone derivatives represent a critical scaffold in medicinal chemistry, particularly for anti-inflammatory, anticancer, and optoelectronic applications. Unlike their oxygenated analogs (benzofurans), these sulfur-containing heterocycles exhibit unique intermolecular behaviors—specifically
This guide provides a technical comparison of characterization methodologies, specifically weighing Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) . Furthermore, it offers a structural comparison of the Benzo[b]thiophene vs. Benzofuran pharmacophores to elucidate the "Sulfur Effect" in crystal packing.
Part 1: The Comparative Landscape
Structural Performance: The "Sulfur Effect"
In drug design, replacing an oxygen atom (benzofuran) with a sulfur atom (benzo[b]thiophene) is a common bioisosteric replacement. However, in the solid state, this change drastically alters crystal packing and stability.
| Feature | Benzofuran Derivatives (Oxygen) | Benzo[b]thiophene Derivatives (Sulfur) | Impact on Crystal Packing |
| Atomic Radius | Small (0.66 Å) | Large (1.02 Å) | Sulfur creates larger lattice voids but stronger dispersion forces. |
| Polarizability | Low | High | Sulfur facilitates stronger |
| Interaction Type | Dominant H-bonding (C-H...O) | Mixed: | Benzo[b]thiophenes often form "herringbone" or "slipped-stack" motifs essential for charge transport. |
| Lattice Energy | Generally Lower | Generally Higher | Sulfur derivatives often exhibit higher melting points and lower solubility, complicating crystallization. |
Key Insight: The ketone moiety in these derivatives acts as a critical "anchor," typically forming
Methodological Comparison: SC-XRD vs. PXRD
For researchers characterizing new benzo[b]thiophene ketones, choosing the right diffraction technique is a trade-off between resolution and statistical representation.
| Parameter | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | Recommendation for Benzo[b]thiophenes |
| Resolution | Atomic (< 0.8 Å) | Phase ID / Bulk | SC-XRD is mandatory for initial structure proof and stereochemistry assignment. |
| Sample Req. | High-quality single crystal (0.1–0.5 mm) | Polycrystalline powder (~10 mg) | PXRD is preferred for batch-to-batch consistency checks. |
| Polymorph ID | Can miss minor polymorphs | Excellent for detecting mixed phases | Use PXRD to screen for polymorphs; use SC-XRD to solve them. |
| Speed | Slow (Days/Weeks for growth) | Fast (Minutes/Hours) | PXRD for process monitoring; SC-XRD for IND filing data. |
Part 2: Experimental Protocols
Crystallization of Benzo[b]thiophene Ketones
These molecules are often hydrophobic and rigid. Standard aqueous recrystallization rarely yields diffraction-quality crystals.
Protocol A: Slow Evaporation (The Standard)
-
Solvent System: Ethanol/Dichloromethane (1:1) or Acetonitrile.
-
Method: Dissolve 20 mg of derivative in 2 mL solvent. Filter through a 0.45 µm PTFE syringe filter into a narrow-neck vial (4 mL). Cover with Parafilm and poke 3–5 small holes.
-
Why: The narrow neck restricts evaporation rate, preventing rapid nucleation which causes twinning (common in sulfur heterocycles).
Protocol B: Vapor Diffusion (For Difficult Targets)
-
Inner Vial: 10 mg compound in 0.5 mL THF (Good solvent).
-
Outer Vial: 5 mL Pentane or Hexane (Anti-solvent).
-
Method: Place open inner vial inside sealed outer vial.
-
Mechanism: Anti-solvent slowly diffuses into the THF, increasing supersaturation gently. This promotes
-stacking alignment over amorphous precipitation.
Hirshfeld Surface Analysis
Modern characterization is incomplete without quantifying intermolecular interactions.
-
Generate Surface: Map
(normalized distance) on the molecular surface. -
Interpret Color Code:
-
Red: Contacts shorter than van der Waals radii (H-bonds, e.g.,
). -
White: Contacts at vdW separation.
-
Blue: No close contacts.
-
-
Fingerprint Plots: Look for the characteristic "spikes" (H-bonds) vs. diffuse central regions (
- stacking). Note: Benzo[b]thiophenes typically show a higher percentage of and contacts compared to O-analogs.
Part 3: Visualization & Workflows
Characterization Decision Logic
This workflow illustrates the decision process for characterizing a new benzo[b]thiophene derivative, prioritizing structural certainty.
Figure 1: Decision matrix for selecting the appropriate X-ray diffraction technique based on crystal quality.
Intermolecular Interaction Pathway
Understanding how the ketone and thiophene moieties drive packing.[1]
Figure 2: The "Dual-Anchor" mechanism where ketone H-bonding and thiophene
Part 4: Data Interpretation Guide
When reviewing your diffraction data, use this reference table to validate your structure against known standards for benzo[b]thiophenes.
| Metric | Expected Range (Benzo[b]thiophene Ketones) | Interpretation |
| C=O[2][3][4][5] Bond Length | 1.21 – 1.23 Å | Typical double bond. >1.24 Å suggests strong H-bond participation. |
| C-S Bond Length | 1.72 – 1.76 Å | Standard for aromatic thiophenes. |
| Planarity (RMSD) | < 0.05 Å | Ring system should be planar.[2][3][4][6][7][8] Deviations suggest steric strain or disorder. |
| Packing Coefficient | 65% – 75% | Higher than benzofurans due to S-atom dispersion forces. |
| 3.4 – 3.8 Å | Centroid-to-centroid distance. < 3.5 Å indicates strong stacking. |
References
-
Madhan, S., et al. (2023).[7] "Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives." Acta Crystallographica Section E: Crystallographic Communications, 79(8), 741-746.[3]
-
Rahmani, M., et al. (2015). "The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds." CrystEngComm, 17. (Comparative analysis of O vs S packing).
-
Creative Biostructure. (2024). "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." Crystallography Guides.
-
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1] CrystEngComm, 11(1), 19-32. (Foundational text for the analysis method described).
-
Cambridge Crystallographic Data Centre (CCDC). "Strengths and Limitations of Powder X-ray Diffraction."
Sources
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- 2. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal-structure determination and Hirshfeld surface analysis of two new thio-phene derivatives: (E)- N-{2-[2-(benzo[ b]thio-phen-2-yl)ethen-yl]-5-fluoro-phen-yl}benzene-sulfonamide and (E)- N-{2-[2-(benzo[ b]thio-phen-2-yl)ethen-yl]-5-fluoro-phen-yl}- N-(but-2-yn-1-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Comparison of crystal structures of 4-(benzo[b]thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole and 4-(benzo[b]thiophen-2-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-Butanone,1-benzo[b]thien-5-yl- proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 1-Butanone, 1-benzo[b]thien-5-yl-
The core principle guiding this protocol is that all chemical waste must be treated as hazardous unless definitively proven otherwise. This ensures the highest level of safety for laboratory personnel and the protection of our environment.
Hazard Assessment and Waste Classification
The foundation of any disposal procedure is a thorough understanding of the material's hazards. In the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from the compound's structure.
-
Butanone Moiety : Aliphatic ketones, such as butanone, are typically flammable liquids and may cause irritation to the eyes and respiratory tract. Vapors can cause drowsiness and dizziness.
-
Benzo[b]thiophene Moiety : Organosulfur compounds, particularly aromatic ones, can present toxicological and ecotoxicological risks. They may be harmful if swallowed, inhaled, or absorbed through the skin. Furthermore, sulfur compounds can release toxic sulfur oxides upon combustion.
Based on this analysis, 1-Butanone, 1-benzo[b]thien-5-yl- must be presumed to be a hazardous waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), it would likely be classified based on the following characteristics:
-
Ignitability (D001) : Due to the butanone group, the compound may have a low flash point.
-
Toxicity (D-series) : While specific toxicity data is unavailable, the benzo[b]thiophene structure warrants caution.
The following table summarizes the inferred hazard profile that dictates the disposal protocol.
| Hazard Characteristic | Inferred Risk from Structural Components | EPA Hazardous Waste Code (Probable) | Rationale |
| Ignitability | The butanone functional group suggests the compound may be a flammable liquid. | D001 | Ketones with short alkyl chains are often flammable. |
| Toxicity | Aromatic organosulfur compounds can exhibit toxicity if ingested, inhaled, or absorbed. | U-listed or D-listed waste (by characteristic) | This is a conservative assumption in the absence of specific toxicological data. |
| Reactivity | No specific data suggests high reactivity, but it should not be mixed with strong oxidizing agents. | None typically assigned | General precaution for organic ketones. |
| Corrosivity | The compound is not expected to be corrosive. | None | The structure does not contain strongly acidic or basic functional groups. |
Step-by-Step Disposal Protocol
Adherence to a systematic procedure is essential for safety and regulatory compliance. The following workflow outlines the necessary steps from the point of generation to final disposal.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure.
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection : A lab coat.
-
Respiratory Protection : If handling outside of a fume hood or if aerosolization is possible, a respirator may be necessary.
Step 2: Waste Segregation
Proper segregation prevents dangerous chemical reactions.
-
Do NOT mix 1-Butanone, 1-benzo[b]thien-5-yl- waste with other waste streams, especially strong oxidizing agents, acids, or bases.
-
This compound should be collected as a non-halogenated organic solvent waste.[1]
Step 3: Container Selection and Labeling
The integrity of the waste containment is critical.
-
Container Choice : Use a clean, leak-proof container made of a material compatible with organic solvents (e.g., a high-density polyethylene or glass bottle).[2] The original product container is often a suitable choice. The container must have a tightly sealing cap.[3]
-
Labeling : The container must be clearly labeled as "Hazardous Waste."[2][4] The label must include:
-
The full chemical name: "1-Butanone, 1-benzo[b]thien-5-yl-" (do not use abbreviations).[4]
-
The approximate concentration and quantity of the waste.
-
The date when the first drop of waste was added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory supervisor.[4]
-
The specific location (building and room number).[4]
-
Step 4: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The waste container must be kept closed at all times, except when adding waste.[3]
-
Store the container in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet for flammable liquids.
-
Ensure the storage area has secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.[2]
-
The volume of hazardous waste in the SAA must not exceed regulatory limits.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Never pour this chemical down the drain or dispose of it in the regular trash.[4][5]
-
Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting a chemical waste collection form.
-
Ensure all paperwork is completed accurately and fully describes the contents of the waste container.
Step 6: Decontamination of Empty Containers
Empty containers that held 1-Butanone, 1-benzo[b]thien-5-yl- must also be managed as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste in the same waste stream.
-
After triple-rinsing, the container can be managed as non-hazardous solid waste, but the label must be completely removed or defaced.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Butanone, 1-benzo[b]thien-5-yl-.
Caption: Disposal workflow for 1-Butanone, 1-benzo[b]thien-5-yl-.
Conclusion: A Commitment to Safety
The proper management and disposal of laboratory chemicals are paramount responsibilities for all research professionals. While specific data for 1-Butanone, 1-benzo[b]thien-5-yl- is limited, a conservative approach based on its chemical structure provides a robust and safe path for its disposal. By following this detailed protocol, you ensure compliance with regulations, protect yourself and your colleagues, and contribute to the preservation of our environment. Always consult your institution's specific EHS guidelines and protocols, as they may have additional requirements.
References
- Daniels Health. (2025, May 21).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Guidechem. (n.d.). ethanone, 1-benzo[b]thien-5-yl-, oxime.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste.
- Environmental Marketing Services. (2024, July 15).
- Sigma-Aldrich. (2025, November 20).
- Estron Chemical. (n.d.).
- Fisher Scientific. (2023, September 5).
- Spectrum Chemical. (2019, November 20).
- Rolfes Chemicals. (n.d.).
- UW-La Crosse. (2019, March 15). Appendix A: Disposal Procedures by Chemical.
- Palmetto Industries. (2023, April 24).
- Chulalongkorn University. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
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- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
A Comprehensive Guide to the Safe Handling of 1-Butanone, 1-benzo[b]thien-5-yl-
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1-Butanone, 1-benzo[b]thien-5-yl-. The following procedural guidance is designed to establish a self-validating system of safety, grounded in established protocols and an understanding of chemical hazards.
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 1-Butanone, 1-benzo[b]thien-5-yl- was not publicly available. The guidance herein is synthesized from the safety profiles of structurally similar compounds, including butanone and other benzothiophene derivatives, and is reinforced by authoritative guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). It is imperative to supplement these recommendations with your institution's specific safety protocols and to conduct a thorough risk assessment before commencing any work.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, a foundational understanding of the potential hazards and the implementation of engineering controls are paramount. PPE should be considered the last line of defense after other safety measures have been established.[1][2]
The primary hazards associated with analogous butanone compounds include flammability, skin and eye irritation, and potential for drowsiness or dizziness upon inhalation.[3][4][5][6][7] Therefore, the following engineering controls are non-negotiable:
-
Chemical Fume Hood: All handling of 1-Butanone, 1-benzo[b]thien-5-yl- must be conducted within a certified chemical fume hood.[8][9] This is critical to control exposure to potentially hazardous vapors and to mitigate inhalation risks.[8][9]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[3][4][10]
-
Accessible Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate work area.[8]
Personal Protective Equipment (PPE): A Detailed Protocol
A comprehensive PPE strategy is crucial for safeguarding against direct chemical exposure.[2][11] The following table outlines the minimum required PPE for handling 1-Butanone, 1-benzo[b]thien-5-yl-.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[9] A face shield should be worn in addition to goggles when there is a risk of splashing.[2][12] | To protect against chemical splashes that can cause serious eye irritation.[6] |
| Hand Protection | Wear chemical-impermeable gloves, such as nitrile or neoprene.[9] Given the unknown specific permeability, double-gloving is recommended, especially when handling larger quantities or for prolonged periods. Always inspect gloves for tears or holes before use.[9] | To prevent skin contact, which may cause irritation or allergic reactions.[9][13] Repeated exposure may cause skin dryness or cracking.[4][6][14] |
| Body Protection | A fire-resistant lab coat is essential. For tasks with a significant splash potential, consider an impervious chemical-resistant apron over the lab coat.[11] | To shield skin and clothing from chemical spills and splashes.[2][8][11] |
| Foot Protection | Wear closed-toe shoes constructed of a durable material, such as leather or chemically resistant rubber.[2][11][12] | To protect feet from spills and falling objects.[11] |
| Respiratory Protection | While handling within a fume hood should be sufficient, if exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator is necessary.[8] | To prevent the inhalation of potentially harmful vapors that may cause respiratory irritation or central nervous system effects like drowsiness.[6][13] |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure a safe handling process from preparation to disposal.
Preparation and Donning of PPE
Before entering the designated handling area, a systematic approach to donning PPE is critical.
Caption: PPE Donning and Preparation Workflow.
Handling and Use
-
Containment: Always handle the compound within a chemical fume hood with the sash at the lowest practical height.[9]
-
Spill Prevention: Use a secondary container to transport the chemical. When weighing or transferring, perform these actions over a spill tray.
-
Avoid Aerosols: Take care to avoid the formation of dust and aerosols.[9][10]
-
Hygiene: Do not eat, drink, or smoke in the laboratory area.[9] Wash hands thoroughly after handling, even if gloves were worn.[3][9]
Doffing of PPE and Decontamination
The removal of PPE is a critical step to prevent cross-contamination.
Caption: PPE Doffing and Post-Handling Sequence.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek medical attention if irritation persists.[15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.[15] |
| Inhalation | Move the individual to fresh air.[15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15] |
| Ingestion | Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[15] |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's emergency response team. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite), scoop it into a designated waste container, and decontaminate the area.[16] |
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
-
Waste Classification: Unused product and contaminated materials should be treated as hazardous waste.[14]
-
Containment: Dispose of contents and containers in an approved waste disposal plant.[9] All contaminated PPE (gloves, etc.) and absorbent materials must be placed in a clearly labeled, sealed container for hazardous waste.
-
Procedure: Follow all federal, state, and local regulations for hazardous waste disposal.[16] This may involve dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[16]
References
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- Personal Protective Equipment for Laboratories - Environmental Health and Safety.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
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Personal protective equipment for handling 1-(Benzo[d][11][12]dioxol-5-yl)butan-1-one - Benchchem.
- Chemical Safety in the Workplace - Restored CDC. (2024, November 12).
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- NIOSH Pocket Guide to Chemical Hazards - CDC.
- Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC.
- Safety D
- MSDS MATERIAL SAFETY D
- 1-Butanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) - Echemi.
- Introduction to the Online NIOSH Pocket Guide to Chemical Hazards.
- Safety D
- SAFETY DATA SHEET - TCI Chemicals. (2024, November 29).
- EU - Safety d
- Butanone - SAFETY D
- SAFETY DATA SHEET BUTANONE - IBS Bo
- SAFETY DATA SHEET - Fisher Scientific. (2009, April 13).
- Safety d
- 1-butanone, 1-benzo(b)thien-3-yl-4-(dipropylamino)-, hydrobromide - PubChemLite.
- Safety D
Sources
- 1. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. chemos.de [chemos.de]
- 4. chemos.de [chemos.de]
- 5. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 6. fishersci.co.uk [fishersci.co.uk]
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- 16. oakwoodchemical.com [oakwoodchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
